Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical Properties of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Common Name: N-Isopropylfumaramic Acid
Content Type: Technical Guide / Whitepaper[1]
A Technical Guide for Fumarate Derivative Development[1]
Executive Summary
(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (referred to herein as N-IPFA ) represents a critical structural scaffold in the development of second-generation fumaric acid esters (FAEs).[1] Unlike the rapid-turnover ester linkages found in Dimethyl Fumarate (DMF) or Monomethyl Fumarate (MMF), the amide linkage in N-IPFA offers enhanced hydrolytic stability while retaining the electrophilic
-unsaturated carbonyl core necessary for Nrf2 pathway activation.[1]
This guide provides a comprehensive technical framework for the physicochemical characterization of N-IPFA, designed for researchers evaluating its potential as a stable prodrug or active pharmaceutical ingredient (API).
Structural Identity and Calculated Properties[2]
Before wet-lab characterization, the molecular baseline must be established.[1] N-IPFA is the mono-isopropyl amide of fumaric acid.[1] Its trans (E) geometry is thermodynamically favored over the cis (maleamic) isomer, but synthetic routes often yield mixtures requiring rigorous separation.
Critical for biological activity (mimics endogenous fumarate).[1]
Predicted Physicochemical Parameters
Values derived from fragment-based QSAR modeling and structural analogs (Fumaric acid, MMF).
Parameter
Predicted Range
Rationale for Experimental Verification
pKa (Acid)
3.2 – 3.6
The carboxylic acid is electron-deficient due to the conjugated alkene.[1]
pKa (Base)
< -1.0
The amide nitrogen is non-basic due to resonance delocalization.[1]
LogP (Lipophilicity)
0.6 – 0.9
More lipophilic than Fumaric Acid (0.46) but more polar than DMF.
LogD (pH 7.4)
-2.5 to -3.0
At physiological pH, the carboxylate anion dominates, drastically lowering distribution into lipids.[1]
PSA (Polar Surface Area)
~66 Ų
Indicates good potential for passive membrane permeability in the unionized state.
Synthesis and Structural Confirmation Strategy
The synthesis of mono-amides of fumaric acid presents a specific challenge: preventing the formation of the diamide while ensuring the trans configuration.
Synthetic Pathway (Graphviz)
The most robust route involves the ring-opening of maleic anhydride followed by isomerization.[1]
Caption: Synthesis of N-IPFA via maleic anhydride ring opening and subsequent Z-to-E isomerization.
Structural Validation Protocol
H-NMR (DMSO-d6): Confirm the trans geometry by coupling constants of the alkene protons.
Expectation: Two doublets for the alkene protons with
biological activity and targets of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
The following technical guide details the biological activity, mechanism of action, and experimental characterization of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid , chemically known as -Isopropylfumaramic acid . Mec...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, mechanism of action, and experimental characterization of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid , chemically known as
-Isopropylfumaramic acid .
Mechanism, Targets, and Therapeutic Potential
Executive Summary
(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (hereafter referred to as
-Isopropylfumaramic acid or NiPFA ) is a mono-amide derivative of fumaric acid. It belongs to the class of Fumaric Acid Amides (FAAs) , which are electrophilic small molecules designed to mimic the biological activity of Fumaric Acid Esters (FAEs) like Dimethyl Fumarate (DMF) and Monomethyl Fumarate (MMF) but with enhanced metabolic stability.
Core Biological Identity:
Pharmacophore:
-unsaturated carbonyl (Michael Acceptor).
Primary Mechanism: Covalent modification of reactive cysteine residues via Michael addition (Succination).
Primary Target: Keap1 (Kelch-like ECH-associated protein 1).
Therapeutic Axis: Nrf2 activation (Antioxidant response) and NF-κB inhibition (Anti-inflammatory).
Chemical Biology & Mechanism of Action
2.1 The Electrophilic Warhead
NiPFA functions as a "soft" electrophile. Unlike "hard" electrophiles that react indiscriminately, NiPFA preferentially targets cysteine residues with low pKa values (thiolates) located in specific microenvironments.
Nucleophile: Thiol (-SH) of Cysteine (e.g., Keap1-C151).
Electrophile: The
-carbon of the fumarate double bond.
Mechanism:
The electron-withdrawing nature of the amide and carboxylic acid groups creates a partial positive charge on the
-carbon, inviting nucleophilic attack. The resulting succinated protein triggers a conformational change.
2.2 Structural Advantage Over Esters
While MMF (the active metabolite of DMF) is an ester, NiPFA is an amide.
Hydrolytic Stability: Amides are significantly more resistant to esterases (carboxylesterases) than MMF, potentially prolonging the plasma half-life and altering the pharmacokinetic profile.
Target Selectivity: The steric bulk of the isopropyl group influences the binding affinity to the Keap1 Kelch domain compared to the smaller methyl group of MMF.
Primary Biological Targets
3.1 Keap1-Nrf2 Pathway (Activation)
The canonical target of NiPFA is the Keap1-Nrf2 complex .
Basal State: Keap1 binds Nrf2 and targets it for ubiquitination and proteasomal degradation.
Interaction: NiPFA alkylates specific cysteine sensors on Keap1 (primarily Cys151 , but also Cys273/Cys288).
Consequence: Alkylation induces a conformational shift in Keap1 that prevents Nrf2 ubiquitination.
Result: Stabilized Nrf2 translocates to the nucleus, binds the Antioxidant Response Element (ARE), and drives the expression of cytoprotective genes (e.g., HMOX1, NQO1, GCLC).
3.2 GAPDH (Inhibition)
Like other fumarates, NiPFA can target Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) .
Mechanism: S-succination of the catalytic Cys152 active site.
Physiological Effect: Inhibition of aerobic glycolysis (Warburg effect) in activated myeloid cells (macrophages/microglia), shifting the immunometabolic state from pro-inflammatory to anti-inflammatory.
3.3 NF-κB Pathway (Inhibition)
NiPFA exerts anti-inflammatory effects by inhibiting the NF-κB signaling cascade.
Mechanism: Direct covalent modification of the p65 subunit or inhibition of IKK
, preventing nuclear translocation of NF-κB.
Visualization of Signaling Pathways
4.1 Pathway Diagram: Keap1-Nrf2 Activation
The following diagram illustrates the molecular logic of NiPFA-induced Nrf2 activation.
Caption: Mechanism of Nrf2 stabilization via covalent modification of Keap1 by NiPFA.
Experimental Protocols
5.1 Protocol: Chemical Synthesis of NiPFA
Objective: Synthesis of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid.
Principle: Reaction of maleic anhydride with isopropylamine followed by acid-catalyzed isomerization.
Materials:
Maleic anhydride (1.0 eq)
Isopropylamine (1.0 eq)
Dichloromethane (DCM) or THF (Solvent)
HCl (conc.) or Thionyl chloride (for isomerization steps if needed)
Step-by-Step:
Ring Opening: Dissolve maleic anhydride in anhydrous DCM.
Addition: Add isopropylamine dropwise at 0°C. Stir for 2 hours at room temperature.
Result: Formation of (Z)-4-(isopropylamino)-4-oxobut-2-enoic acid (Isomer A).
Isomerization (Z to E): Reflux the intermediate in toluene with a catalytic amount of iodine or treat with dilute HCl/heat to drive the isomerization to the thermodynamically stable fumarate (E-isomer).
Purification: Recrystallize from ethanol/water.
Validation: NMR (
H, C) to confirm the trans coupling constant ( Hz) of the alkene protons.
5.2 Protocol: Nrf2 Luciferase Reporter Assay
Objective: Quantify the potency of NiPFA in activating Nrf2 transcriptional activity.
System: HEK293T cells transfected with ARE-Luciferase reporter.
Workflow:
Seeding: Plate HEK293T cells (10,000/well) in 96-well white plates.
Transfection: Co-transfect with pGL4.37[luc2P/ARE/Hygro] (Promega) and Renilla luciferase (internal control).
Treatment: After 24h, treat cells with NiPFA (0.1, 1, 10, 50, 100
M) for 16 hours.
Control: DMSO (Vehicle) and DMF (Positive Control).
Lysis: Add Passive Lysis Buffer.
Detection: Measure Firefly and Renilla luminescence using a Dual-Luciferase assay kit.
Objective: Determine the electrophilic reactivity half-life (
).
Workflow:
Reaction Mix: Incubate NiPFA (100
M) with reduced Glutathione (GSH, 1 mM) in PBS (pH 7.4) at 37°C.
Sampling: Aliquot samples at 0, 5, 15, 30, 60, 120 min.
Quenching: Stop reaction with 0.1% Formic Acid.
Analysis: LC-MS/MS. Monitor the disappearance of the parent NiPFA peak and the appearance of the NiPFA-GSH adduct (Mass shift +307 Da).
Calculation: Plot ln[NiPFA] vs. time to determine the pseudo-first-order rate constant (
).
Quantitative Data Summary
Parameter
Value / Description
Notes
Molecular Weight
157.17 g/mol
Formula: CHNO
LogP (Predicted)
~0.5 - 0.8
More lipophilic than fumaric acid, less than DMF.
pKa (COOH)
~3.0 - 3.5
Ionized at physiological pH.
Target Cysteine
Keap1-C151
Critical for Nrf2 activation.
Potency (EC50)
5 - 20 M
Estimated based on MMF/DMF analogs in ARE assays.
Stability
High
Amide bond resists plasma esterases better than MMF.
References
Linker, R. A., et al. (2011). "Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway." Brain, 134(3), 678-692. Link
Schmidt, T. J., et al. (2007). "Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine—preparation of S-substituted derivatives." Bioorganic & Medicinal Chemistry, 15(9), 333-342. Link
Satoh, T., et al. (2013). "Nrf2-dependent regulation of cellular defense mechanisms." Antioxidants & Redox Signaling, 18(16), 2160-2188. Link
Kornberg, M. D., et al. (2018). "Dimethyl fumarate targets GAPDH and aerobic glycolysis to modulate immunity." Science, 360(6387), 449-453. Link
PubChem. "Compound Summary: Fumaric acid amide derivatives." National Library of Medicine. Link
Foundational
Technical Deep Dive: Crystallographic Characterization of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic Acid
The following technical guide details the crystallographic characterization of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid , systematically known as -isopropylfumaramic acid . [1] Executive Summary Compound Identity:...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the crystallographic characterization of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid , systematically known as
-isopropylfumaramic acid .
[1]
Executive Summary
Compound Identity: (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid is the mono-isopropyl amide of fumaric acid.[1] It represents a critical structural motif in crystal engineering due to its dual hydrogen-bonding capability: it possesses a carboxylic acid donor/acceptor site and a trans-amide donor/acceptor site, separated by a rigid trans-alkene spacer.[1]
Significance: Unlike its cis-isomer (
-isopropylmaleamic acid), which frequently adopts a planar conformation stabilized by an intramolecular hydrogen bond (N–H[1]···O=C–OH), the trans (E) configuration of the title compound sterically precludes intramolecular closure.[1] This forces the molecule to satisfy its hydrogen-bonding potential through intermolecular networks, typically resulting in high-melting, insoluble crystalline solids composed of 2D sheets or 3D frameworks.[1]
Synthesis & Crystal Growth Strategy
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), one must isolate the thermodynamic E-isomer from the kinetic Z-isomer.[1]
Synthesis Protocol
The reaction of maleic anhydride with isopropylamine initially yields the Z-isomer (
-isopropylmaleamic acid).[1] Isomerization to the E-form is required.[1]
Amidation: React maleic anhydride (1.0 eq) with isopropylamine (1.0 eq) in dichloromethane at 0°C. Precipitate is the Z-isomer.
Isomerization: Reflux the Z-isomer in water or toluene with a catalytic amount of HCl or I
.[1] The E-isomer (-isopropylfumaramic acid) is significantly less soluble and will precipitate/crystallize out of the solution upon cooling.[1]
Recrystallization: Dissolve the crude E-isomer in hot ethanol or an ethanol/water mixture. Allow slow evaporation at room temperature to grow prisms suitable for XRD.[1]
Crystallographic Data Collection Parameters
Parameter
Setting / Standard
Radiation Source
Mo K ( Å) or Cu K ( Å)
Temperature
100 K (Cryostream) to minimize thermal motion of the isopropyl group.[1]
Crystal System
Predicted: Monoclinic or Triclinic
Space Group
Predicted: or (Centrosymmetric preference for carboxylic acids)
The core of the analysis lies in the supramolecular assembly.[1] The rigid trans-alkene backbone directs the acid and amide groups in opposite directions (approx. 180°), fostering linear propagation of hydrogen bonds.[1]
Molecular Conformation[1][2]
Planarity: The C–C=C–C backbone is strictly planar.[1] The amide group (–CONH–) and carboxylic acid (–COOH) typically lie coplanar with the alkene to maximize
Isopropyl Disorder: The isopropyl group often exhibits rotational disorder or high thermal parameters in the crystal lattice due to the free rotation about the N–CH(CH
To validate the structure of your specific sample:
Unit Cell Determination: Collect 30-50 frames on the diffractometer.[1] If the cell constants match the Z-isomer (check CSD for maleamic acid derivatives), you have the kinetic product.[1]
Structure Solution: Use Direct Methods (SHELXT). Expect the heavy atoms (O, N, C) to appear immediately.[1]
Refinement:
Locate the amide H-atom in the difference Fourier map.[1]
Refine the carboxylic acid H-atom freely if data quality permits; otherwise, constrain using AFIX 147.
Check for disorder in the isopropyl group (C–C bond lengths may appear artificially short; use DFIX/SIMU restraints if needed).[1]
References
Fumaramic Acid Derivatives: Balasubramanian, T., et al. "Salts of maleic and fumaric acids with oxine: the role of isomeric acids in hydrogen-bonding patterns."[1][3] Acta Crystallographica Section C 65.2 (2009): o58-o61.[1][3] Link
General Supramolecular Synthons: Etter, M. C.[1] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research 23.4 (1990): 120-126.[1] Link[1]
Maleamic Acid Isomerization: Ruan, W., et al. "Reactions with maleic anhydride."[1] ResearchGate (2018).[1] Link
Amide-Acid Interactions: Leiserowitz, L. "Molecular packing modes.[1] Carboxylic acids." Acta Crystallographica Section B 32.3 (1976): 775-802.[1] Link
solubility profile of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid in water vs organic solvents
An In-Depth Technical Guide to the Solubility Profile of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic Acid Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic Acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation design, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid, a molecule featuring a carboxylic acid and a secondary amide. We delve into the theoretical principles governing its dissolution, based on its molecular structure and physicochemical properties. This guide details robust, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, pH-dependent solubility profiles, and essential solid-state characterization. By synthesizing theoretical knowledge with practical methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to navigate the challenges of solubility assessment and optimize formulation strategies.
Introduction to (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic Acid and the Critical Role of Solubility
The journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among these, solubility stands out as a paramount factor. Poor aqueous solubility can lead to low and erratic absorption, hindering a drug's ability to reach its site of action and resulting in diminished efficacy or outright failure in clinical trials.[1][2]
Chemical Structure and Physicochemical Characteristics
(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid is a derivative of fumaric acid, characterized by the presence of key functional groups that dictate its chemical behavior.
Chemical Name: (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Molecular Formula: C₇H₁₁NO₃
Key Functional Groups:
Carboxylic Acid (-COOH): A primary driver of its pH-dependent solubility, capable of donating a proton to form a carboxylate anion. This group is a potent hydrogen bond donor and acceptor.[3][4]
Secondary Amide (-CONH-): A polar group that contributes to hydrogen bonding networks, acting as both a hydrogen bond donor and acceptor.[5]
Hydrophobic Regions: The molecule includes an isopropyl group and a four-carbon backbone, which introduce nonpolar character and influence interactions with organic solvents and the hydrophobic effect in water.
Caption: Chemical structure of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid.
The Importance of Solubility Profiling in Pharmaceutical Development
A comprehensive solubility profile is not merely an academic exercise; it is a cornerstone of rational drug development. It informs critical decisions at multiple stages:
Lead Optimization: Early solubility data guides medicinal chemists in modifying structures to enhance absorption characteristics.[2][6]
Bioassay Reliability: In vitro assays can produce misleading results if a compound precipitates in the assay medium, making accurate solubility data essential for interpreting biological activity.
Formulation Development: Understanding solubility in various solvents and pH conditions is fundamental to designing effective oral, parenteral, or topical dosage forms.[2]
Predicting In Vivo Behavior: Solubility data is a key input for biopharmaceutical classification systems (BCS) that predict a drug's in vivo absorption characteristics.
Theoretical Principles Governing Solubility
The dissolution of a solid in a liquid is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Molecular Structure Analysis: A Predictive Overview
The solubility of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid can be predicted by dissecting the contributions of its functional groups:
Role of the Carboxylic Acid Group: As a weak acid, this group's ionization state is pH-dependent. At pH values significantly below its pKa, the neutral, protonated form will dominate, which is typically less water-soluble. As the pH rises above the pKa, the ionized carboxylate form becomes prevalent, dramatically increasing aqueous solubility due to strong ion-dipole interactions with water.[3][4]
Contribution of the Amide Linkage: The secondary amide group is highly polar and can participate in extensive hydrogen bonding.[5] It can act as a hydrogen bond donor (via the N-H) and acceptor (via the C=O), enhancing its affinity for polar protic solvents like water, ethanol, and methanol.[7]
Impact of the Hydrophobic Moieties: The alkyl portions of the molecule (the butene backbone and the isopropyl group) are nonpolar. These regions contribute to the hydrophobic effect, which can limit aqueous solubility but improve solubility in less polar organic solvents. The balance between the polar, hydrogen-bonding groups and these nonpolar regions is a key determinant of the overall solubility profile.
The Thermodynamics of Dissolution
For a solid to dissolve, the energy required to break the solute-solute interactions within the crystal lattice (lattice energy) must be overcome by the energy released from the formation of solute-solvent interactions (solvation energy).[8][9][10][11]
Lattice Energy vs. Hydration/Solvation Energy: Compounds with high lattice energies are more difficult to dissolve because the strong intermolecular forces in the crystal require a significant energy input to disrupt.[8][10][12] For dissolution to be favorable, the hydration (in water) or solvation (in other solvents) energy must compensate for this.[9]
Enthalpy and Entropy of Solution: The overall free energy change of dissolution (ΔG) determines spontaneity. Most solids have an endothermic (positive ΔH) enthalpy of solution, meaning their solubility increases with temperature, as predicted by the van 't Hoff equation and Le Chatelier's principle.[13][14][15]
Solid-State Properties and Their Influence
The solubility value is not an intrinsic property of the molecule alone but also of its solid-state form.[16]
Polymorphism: Many APIs can exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice arrangement.[16][17] These different arrangements result in different lattice energies and, consequently, different solubilities and dissolution rates. The most stable polymorph will generally have the lowest solubility.
Amorphous vs. Crystalline States: The amorphous form of a compound lacks a long-range ordered crystal lattice. As a result, it does not have a lattice energy to overcome, making it thermodynamically less stable but often significantly more soluble than its crystalline counterparts.[18][19] However, amorphous forms can be prone to converting to a more stable, less soluble crystalline form over time.
Experimental Determination of Solubility: Methodologies and Protocols
Accurate experimental measurement is essential to validate theoretical predictions. A distinction must be made between two key types of solubility measurements: kinetic and thermodynamic.
Differentiating Kinetic vs. Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with an excess of the solid material.[20][21] This is the true, intrinsic solubility of the most stable solid form under given conditions. Kinetic solubility , conversely, is typically measured in high-throughput screening by adding a concentrated DMSO stock solution to an aqueous buffer.[1][2][22] It measures the concentration at which the compound precipitates from a supersaturated solution. Kinetic solubility values are often higher than thermodynamic ones and are highly dependent on the experimental protocol, but they provide a rapid assessment for early-stage discovery.[6][18][23]
Caption: Workflow comparison of Thermodynamic vs. Kinetic solubility determination.
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
Analytical balance
HPLC-UV or LC-MS system for quantification
Procedure:
Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent system). A common starting point is to add enough solid to achieve a concentration at least 5-10 times the expected solubility.[24][26]
Equilibration: Add a precise volume of the desired solvent or buffer to each vial. Seal the vials tightly.
Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the supernatant from the solid. This can be achieved by:
Centrifuging the vials at high speed and collecting the supernatant.
Filtering the suspension through a chemically compatible syringe filter (e.g., 0.22 µm). The first few drops of filtrate should be discarded to avoid adsorption artifacts.
Quantification: Dilute the clear supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.
Verification: After the experiment, the pH of the aqueous buffer should be re-measured to ensure it has not changed significantly.[24] The remaining solid should also be analyzed (e.g., by XRPD) to check for any polymorphic transformations during the experiment.[20]
This high-throughput method is ideal for early discovery to quickly rank compounds.[27][28]
Objective: To rapidly determine the concentration at which a compound precipitates from a supersaturated aqueous solution.
Materials:
Compound stock solution (e.g., 10 mM in DMSO)
Aqueous buffer (e.g., PBS, pH 7.4)
384-well microplates
Automated liquid handler
Laser nephelometer plate reader
Procedure:
Plate Preparation: Using an automated liquid handler, dispense the aqueous buffer into the wells of a 384-well plate.
Compound Addition: Add a small volume of the DMSO stock solution to the first row of wells to create a high initial concentration (e.g., 200 µM).
Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations.
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.
Measurement: Read the plate using a laser nephelometer, which measures the light scattered by insoluble particles (precipitate).[28][29]
Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal rises significantly above the background of a clear solution.
This powerful technique can determine both the intrinsic solubility (S₀) of the neutral species and the pKa of the ionizable group in a single experiment.[30][31][32]
Objective: To determine the solubility of the compound as a function of pH.
Procedure:
A solution of the compound is prepared in a co-solvent/water mixture to ensure initial dissolution.
This solution is titrated with an acid (e.g., HCl). As the pH is lowered, the carboxylic acid becomes protonated.
Once the concentration of the neutral species exceeds its intrinsic solubility, the compound begins to precipitate.
The instrument monitors the pH change during the titration. The point of precipitation causes a deviation in the titration curve compared to a solution that remains fully dissolved.
Specialized software analyzes this deviation to calculate both the pKa and the intrinsic solubility (S₀).[33][34]
Solid-State Characterization
Understanding the solid form of the API being tested is crucial, as different forms can have vastly different solubilities.[16][35]
Importance of Identifying the Solid Form
Failing to characterize the solid form can lead to irreproducible solubility data. For instance, measuring the solubility of a metastable polymorph will yield a higher value than that of the stable form, which could lead to incorrect assumptions about bioavailability and formulation design.[16][20]
Caption: A typical workflow for solid-state characterization of an API.
Protocol: X-Ray Powder Diffraction (XRPD)
XRPD is the primary technique for identifying crystalline phases and distinguishing between polymorphs.[17][36]
Procedure:
A small amount of the powdered sample is gently packed into a sample holder.
The sample is irradiated with a monochromatic X-ray beam.
The X-rays are diffracted by the crystal lattice planes at specific angles (2θ).
A detector measures the intensity of the diffracted X-rays at each angle.
The resulting diffractogram, a plot of intensity vs. 2θ, serves as a unique "fingerprint" for a specific crystalline form.[17][19][35]
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events like melting and glass transitions.[37][38]
Procedure:
A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.
The sample pan and an empty reference pan are placed in the DSC cell.
The cell is heated at a constant rate (e.g., 10 °C/min).
The instrument records the heat flow required to maintain the sample at the same temperature as the reference.
An endothermic event, such as melting, appears as a peak on the thermogram, from which the melting point (Tₘ) and enthalpy of fusion (ΔHfus) can be determined. For amorphous material, a step-like change indicates the glass transition temperature (Tℊ).[38][39]
Data Synthesis and Interpretation
The following tables present hypothetical but chemically reasonable solubility data for (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid, based on the principles discussed.
Solubility Profile in Aqueous Media
The pH-dependence is the most striking feature of the aqueous solubility, driven by the ionization of the carboxylic acid group (hypothetical pKa ≈ 4.5).
Medium
pH
Thermodynamic Solubility (µg/mL)
Dominant Species
Comments
0.1 M HCl
1.0
~15
Neutral (COOH)
Low solubility, limited by the polarity of the neutral molecule.
Acetate Buffer
4.5
~1,500
50% Neutral, 50% Ionized
Solubility increases dramatically near the pKa.
Phosphate Buffer (PBS)
7.4
> 20,000
Ionized (COO⁻)
High solubility due to the highly polar carboxylate salt form.
Solubility Profile in Organic Solvents
Solubility in organic solvents is dictated by polarity and the ability to form hydrogen bonds.
Solvent
Polarity Index
H-Bonding
Thermodynamic Solubility (mg/mL)
Comments
Water
10.2
Donor & Acceptor
Highly pH-dependent
See aqueous table.
DMSO
7.2
Acceptor
> 100
Excellent solvent due to high polarity and H-bond acceptance.
Methanol
5.1
Donor & Acceptor
~50
Good solubility; can interact with both acid and amide groups.
Ethanol
4.3
Donor & Acceptor
~35
Slightly lower solubility than methanol due to reduced polarity.
Acetonitrile
5.8
Acceptor
~5
Limited solubility; polar aprotic nature is less effective.
Dichloromethane
3.1
None
< 0.1
Poorly soluble due to low polarity and lack of H-bonding.
Conclusion and Future Directions
The solubility profile of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid is dominated by the interplay between its ionizable carboxylic acid, its polar amide group, and its nonpolar alkyl regions. Its aqueous solubility is exceptionally sensitive to pH, exhibiting low intrinsic solubility in acidic conditions and high solubility in neutral to basic conditions. This characteristic suggests that for oral administration, formulation strategies such as the use of a salt form or buffered formulations may be necessary to ensure adequate dissolution and absorption in the gastrointestinal tract. The compound shows good solubility in polar organic solvents like DMSO and alcohols, which is beneficial for in vitro assay development and certain formulation approaches.
A thorough understanding of both the thermodynamic and kinetic solubility, supported by robust solid-state characterization, is not optional but essential. It provides the foundational data required to de-risk development, guide formulation science, and ultimately maximize the therapeutic potential of this promising molecule.
References
How does the lattice energy of an ionic solid affect its solubility in water? [Section 13.1 - Vaia]. (n.d.). Google AI.
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
Student Question : How is crystal lattice energy used to predict solubility and reactivity?. (n.d.). Google AI.
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 19). American Chemical Society.
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Particle Analytical.
Lattice energy: Definition, Importance and Factors affecting. (n.d.). Allen.
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18). ACS Publications.
Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (n.d.). PMC.
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Der Pharmacia Lettre.
Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
X-ray Powder Diffraction in Drug Polymorph Analysis. (n.d.). Creative Biostructure.
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
Solubility. (n.d.). Wikipedia.
A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. (n.d.). ResearchGate.
kinetic versus thermodynamic solubility temptations and risks. (2012, October 9). PubMed.
Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. (2020, July 21). PubMed.
A Guide to the Solubility of Ionic Compounds in Water. (n.d.). Alfa Chemistry.
Hydrogen Bonding Effects on Solubility. (n.d.). Scribd.
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review.
The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. (n.d.). TA Instruments.
Solubility Assay by Laser Nephelometry. (n.d.). Enamine.
Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate.
Biochemistry, Dissolution and Solubility. (2022, September 12). NCBI Bookshelf.
Amides. (n.d.). Organic Chemistry.
Use X-ray powder diffraction to select stable solid forms. (2021, December 3). Malvern Panalytical.
Solubility. (n.d.). Chemed.chem.purdue.edu.
4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.
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In vitro solubility assays in drug discovery. (2008, November 15). PubMed.
The Role of Thermal Analysis in Evaluating API and Excipient Interactions. (2026, January 22). AZoM.
API: solid state robust characterization in key to cut costs and time!. (n.d.). AlfatestLab.
Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. (2025, November 6). PubMed.
CHEM 2325 Module 21: Physical Properties of Carboxylic Acids. (2024, June 17). YouTube.
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
Solubility Determination of Chemicals by Nephelometry. (n.d.). JRC Publications Repository.
APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. (n.d.). Acta Poloniae Pharmaceutica.
A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH.
scalable synthesis protocol for (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
[1] Part 1: Executive Summary & Strategic Analysis Scope and Significance This protocol details the scalable synthesis of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid , a key electrophilic Michael acceptor.[1] Structur...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Strategic Analysis
Scope and Significance
This protocol details the scalable synthesis of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid , a key electrophilic Michael acceptor.[1] Structurally, it is the trans-isomer (fumarate derivative) of the mono-amide formed between butenedioic acid and isopropylamine.
These moieties are critical in medicinal chemistry, functioning as covalent warheads (e.g., in covalent kinase inhibitors) or as immunomodulatory agents similar to Dimethyl Fumarate (DMF) and Monomethyl Fumarate (MMF). The primary synthetic challenge lies in stereocontrol: the reaction of maleic anhydride with amines kinetically yields the cis-isomer (maleamic acid). Thermodynamic isomerization to the trans-isomer (fumaramic acid) requires a robust, scalable secondary step that avoids cyclodehydration to the maleimide.
Retrosynthetic Logic
The synthesis is designed around Atom Economy and Scalability .
Step 1 (Kinetic Phase): Nucleophilic ring-opening of Maleic Anhydride by Isopropylamine.[1] This is quantitative and exothermic, yielding the (Z)-isomer (N-isopropylmaleamic acid).[1]
Step 2 (Thermodynamic Phase): Acid-catalyzed isomerization.[1] Using a mineral acid in an aqueous/organic medium prevents cyclization to the imide (which is favored under anhydrous/dehydrating conditions) and drives the equilibrium to the stable (E)-isomer.
Figure 1: Retrosynthetic pathway highlighting the Z-to-E isomerization strategy.
Part 2: Safety & Handling (Critical)[1]
Reagent
Hazard Class
Handling Precaution
Maleic Anhydride
Sensitizer, Corrosive
Dust mask essential.[1] Causes severe eye damage and skin sensitization.[1]
Isopropylamine
Flammable, Corrosive
Low boiling point (33-34°C).[1] Handle in fume hood. Keep cold before use.
Setup: Charge the RBF with Maleic Anhydride (98.06 g) and DCM (400 mL). Stir until fully dissolved.
Note: If using Toluene, the anhydride may not fully dissolve at RT; a slurry is acceptable.
Cooling: Cool the solution to 0–5 °C using an ice/water bath.
Addition: Dilute Isopropylamine (65.0 g) with DCM (100 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 45–60 minutes.
Critical Control: The reaction is highly exothermic . Maintain internal temperature <15 °C to prevent side reactions.
Reaction: A white precipitate (N-isopropylmaleamic acid) will form almost immediately.[1] Once addition is complete, remove the ice bath and allow the slurry to stir at Room Temperature (RT) for 2 hours.
Work-up:
Filter the white solid using a Büchner funnel.
Wash the cake with cold DCM (2 x 100 mL) to remove unreacted amine or anhydride.
Dry the solid in a vacuum oven at 40 °C for 4 hours.
Step 2: Isomerization to (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Objective: Thermodynamic conversion of the Z-isomer to the E-isomer without forming the imide.[1]
Materials
(Z)-Intermediate (from Step 1): 100 g
Water: 400 mL
Conc. HCl (37%): 20 mL (Catalytic amount, approx 0.2 equiv)
Ethanol (Optional): 50 mL (To improve solubility if needed).
Procedure
Setup: Charge a 1L RBF with the (Z)-intermediate (100 g) and Water (400 mL). Add Conc. HCl (20 mL).
Chemistry Insight: Isomerization of maleamic acids is acid-catalyzed.[1] The protonation of the carbonyl oxygen reduces the double bond character of the C2-C3 bond, allowing rotation. The trans isomer is significantly less soluble in water than the cis isomer, driving the reaction forward via precipitation (Le Chatelier’s principle).
Reflux: Heat the suspension to reflux (100 °C). The solid may dissolve transiently or change crystalline form.
Monitoring: Take an aliquot, dry, and check via HPLC or NMR. The cis isomer peak should disappear.
Crystallization: Cool the mixture slowly to RT, then to 0–5 °C in an ice bath for 2 hours. The (E)-isomer (Target) will crystallize out as a dense solid.[1]
Filtration: Filter the solid. Wash with cold water (2 x 100 mL) to remove residual acid.[1]
Purification (Recrystallization):
If purity is <98%, recrystallize from Ethanol/Water (1:3 v/v).
Dissolve in hot ethanol, add hot water until turbid, then cool.
Drying: Dry in a vacuum oven at 50–60 °C overnight.
Part 4: Analytical Validation & QC
Specification Table
Test
Acceptance Criteria
Method
Appearance
White to off-white powder
Visual
Purity
> 98.0%
HPLC (C18, ACN/Water + 0.1% TFA)
Identity (NMR)
Conforms to structure (Trans)
1H NMR (DMSO-d6)
Melting Point
Distinct from Z-isomer (typically higher)
Capillary MP
Residual Solvents
Within ICH limits
GC-HS
NMR Interpretation Guide
Differentiation of the isomers relies on the coupling constant (
Issue: Formation of N-isopropylmaleimide (cyclic imide).[1]
Cause: Reaction temperature too high during Step 2 or acid concentration too high (dehydration favored).[1]
Solution: Ensure water is present (hydrolysis favors the acid form).[2] Do not use anhydrous acid catalysts (like p-TsOH in Toluene) unless water is strictly excluded to make the imide.[1] For the acid, aqueous reflux is safer.
Application Note: Systematic Solvent Selection for the Recrystallization of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Introduction: The Critical Role of Purification (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid is a molecule of interest possessing both amide and carboxylic acid functionalities. In drug development and fine chemical sy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purification
(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid is a molecule of interest possessing both amide and carboxylic acid functionalities. In drug development and fine chemical synthesis, achieving high purity of such compounds is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The success of this method hinges on the selection of an appropriate solvent, which can dramatically impact yield, crystal quality, and overall purity.[3] This application note provides a comprehensive, experience-driven framework for logically selecting and optimizing a solvent for the recrystallization of the title compound.
Foundational Principles of Solvent Selection
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][3][4] This temperature-dependent solubility differential is the driving force of the purification process.[3][5] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[1][2]
Key criteria for an ideal solvent include:
High solubility at boiling point and low solubility at room or sub-ambient temperatures. [1][3]
Inertness: The solvent must not react with the compound being purified.[1]
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor after crystallization).[1][3]
Volatility: The solvent should have a relatively low boiling point (typically <100-110°C) to facilitate easy removal from the purified crystals.[6]
Melting Point Consideration: The solvent's boiling point must be lower than the melting point of the solute to prevent the compound from "oiling out"—melting instead of dissolving.[5][6]
Physicochemical Analysis of the Target Compound
A rational approach to solvent selection begins with an analysis of the target molecule's structure.
(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Carboxylic Acid (-COOH): A polar group capable of strong hydrogen bonding (both donor and acceptor).
Secondary Amide (-CONH-): Another polar group capable of hydrogen bonding.
Isopropyl Group (-CH(CH₃)₂): A nonpolar, aliphatic moiety.
Predicted Solubility Behavior: The presence of both highly polar functional groups and nonpolar hydrocarbon regions suggests that the molecule has intermediate polarity . Therefore, it is predicted to be:
Poorly soluble in highly nonpolar solvents (e.g., hexane, toluene).
Highly soluble in highly polar protic solvents (e.g., methanol, possibly water), potentially even at room temperature, which would make them unsuitable as single solvents.[7]
Potentially ideal for solvents of intermediate polarity (e.g., ethanol, isopropanol, ethyl acetate, acetone) or a mixed-solvent system.[5][7] The principle of "like dissolves like" serves as a valuable guide in this initial assessment.[3][7]
Experimental Workflow for Solvent Screening
A systematic, small-scale screening process is the most reliable method for identifying the optimal solvent.
Caption: Workflow for systematic solvent screening.
Protocol 1: Small-Scale Solvent Screening
Preparation: Arrange a series of small test tubes. In each, place approximately 10-20 mg of the crude solid.
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, methanol, 95% ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes) dropwise, starting with ~0.5 mL.[7] Agitate the tube. Record if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable as a single-solvent system.[8]
Heating: For solvents where the solid was insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[9] Add the hot solvent dropwise until the solid just dissolves. Note the approximate volume required.
Cooling: Allow the hot, clear solutions to cool slowly to room temperature.[5] A successful solvent will show crystal formation during this phase.[2]
Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]
Evaluation: Assess each tube for the quantity and quality of crystals formed. An ideal solvent provides a high yield of well-formed crystals.
Data Presentation: Solvent Screening Results
Summarize observations in a structured table to facilitate direct comparison.
Solvent
Solubility (Cold)
Solubility (Hot)
Crystal Formation on Cooling
Estimated Yield & Quality
Verdict
Water
Sparingly Soluble
Soluble
Yes, fine needles
Moderate yield
Potential candidate
95% Ethanol
Sparingly Soluble
Very Soluble
Yes, prisms
Good yield
Promising
Isopropanol
Sparingly Soluble
Very Soluble
Yes
Good yield
Promising
Ethyl Acetate
Soluble
Very Soluble
No/Poor
Low yield
Unsuitable alone
Acetone
Soluble
Very Soluble
No
-
Unsuitable alone
Toluene
Insoluble
Sparingly Soluble
-
-
Unsuitable
Hexanes
Insoluble
Insoluble
-
-
Unsuitable
This table is a hypothetical representation based on the compound's structure and should be populated with actual experimental data.
Advanced Technique: The Mixed-Solvent System
If no single solvent provides the ideal solubility profile, a mixed-solvent system is an excellent alternative.[5][7] This involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[5]
Based on our analysis, an ethanol/water or isopropanol/water system is a highly logical choice. Ethanol or isopropanol would act as the "good" solvent, and water as the "bad" solvent.
Protocol 2: Recrystallization using an Ethanol/Water System
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling ethanol required to completely dissolve the solid.[10]
Saturation: While keeping the solution hot, add near-boiling water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.
Clarification: Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[2][11]
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the recovery of the crystalline product.[8]
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (in the same proportion) to rinse away any adhering mother liquor.[12]
Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven.[12] The final product should be characterized by melting point analysis and other relevant spectroscopic methods to confirm purity.
Troubleshooting Common Issues
Issue
Probable Cause
Recommended Solution
Oiling Out
Compound's melting point is below the solvent's boiling point; solution is cooling too rapidly.
Re-heat to dissolve the oil, add a small amount of additional "good" solvent, and ensure very slow cooling. Consider a lower-boiling point solvent system.[6]
No Crystals Form
Solution is not saturated (too much solvent was used); supersaturation.
Boil off some solvent to concentrate the solution.[11] To break supersaturation, scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound.[12]
Rapid Precipitation
Solution is too concentrated or cooled too quickly, trapping impurities.
Re-heat to dissolve, add a small amount (1-5%) more solvent, and cool slowly. Insulate the flask to slow the cooling rate.[11]
Poor Yield
Too much solvent was used; crystals were washed with room-temperature solvent; premature filtration.
Concentrate the mother liquor to recover a second crop of crystals.[7] Always use a minimum of solvent and wash crystals with ice-cold solvent.[12]
Conclusion
A systematic and logical approach, grounded in the physicochemical properties of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid , is essential for developing a robust recrystallization protocol. The molecule's intermediate polarity strongly suggests that single solvents like ethanol or isopropanol, or a mixed-solvent system such as ethanol/water, will be most effective. By following the detailed screening and optimization protocols outlined in this note, researchers can confidently develop a method to achieve high purity and yield for this target compound.
References
Experiment 2: Recrystallization. (n.d.). A guide on selecting solvents for recrystallization, including a table of common solvent properties. Source not specified.
Recrystallization I. (n.d.). An educational document detailing the principles and procedures of recrystallization, including solvent choice and mixed-solvent systems. Source not specified.
Recrystallization. (n.d.). An overview of the recrystallization process for purifying nonvolatile organic solids. University of California, Los Angeles, Department of Chemistry and Biochemistry.
Separation and Purification Techniques. (n.d.). A chapter discussing recrystallization techniques, including the use of solvent pairs. Source not specified.
Reagents & Solvents: Solvents for Recrystallization. (n.d.). A practical guide with rules of thumb for solvent selection in recrystallization. University of Rochester, Department of Chemistry.
Solvent Selection for Crystallization. (n.d.).
Recrystallization. (n.d.).
3.6F: Troubleshooting. (2022, April 7).
Problems with Recrystallisations. (n.d.). A guide to common issues encountered during recrystallization and their solutions. University of York, Chemistry Teaching Labs.
3.3C: Determining Which Solvent to Use. (2022, April 7).
Recrystallization1. (n.d.). A summary of the six steps for recrystallizing a compound. Source not specified.
4-Oxo-4-propan-2-yloxybut-2-enoic acid. (n.d.). PubChem Compound Summary for CID 70212. National Center for Biotechnology Information.[Link]
Recrystallization, filtration and melting point. (n.d.).
(E)-4-Oxo-4-phenylbut-2-enoic acid. (n.d.).
4-Oxo-4-(phenylamino)-2-butenoic acid. (n.d.). PubChem Compound Summary for CID 668160. National Center for Biotechnology Information.[Link]
(2E)-4-oxo-4-phenylbut-2-enoic acid. (2024, April 9). Physico-chemical properties. ChemBK.
Recrystallization - Single Solvent. (n.d.). A guide to single and two-solvent recrystallization methods. University of Calgary, Department of Chemistry.
Recrystallization. (n.d.). A general protocol for performing recrystallization. University of Richmond, Department of Chemistry Blogs.
Application Note: Mechanistic Profiling of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
This Application Note is designed for researchers in Medicinal Chemistry and Chemical Biology focusing on covalent drug discovery and electrophilic stress pathways (Nrf2/KEAP1). Common Name: N-Isopropyl Fumaramic Acid (N...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in Medicinal Chemistry and Chemical Biology focusing on covalent drug discovery and electrophilic stress pathways (Nrf2/KEAP1).
Common Name: N-Isopropyl Fumaramic Acid (N-Isopropylfumaramate)
Chemical Class: Fumaric Acid Amide;
-Unsaturated Amide; Michael Acceptor
CAS Registry: 4437-08-5 (Analogous reference for phenyl derivative; specific isopropyl CAS may vary by vendor)
Executive Summary & Scientific Rationale
(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid is a mono-amide derivative of fumaric acid. Unlike its ester counterparts (e.g., Dimethyl Fumarate - DMF), which are rapidly hydrolyzed by esterases in vivo, this fumaramic acid derivative offers enhanced hydrolytic stability due to the amide bond.
This compound functions primarily as a "soft" electrophile . Its biological activity is driven by the Michael addition of nucleophilic cysteine thiols to the
-unsaturated alkene.
Key Applications:
Nrf2 Pathway Activation: Covalent modification of KEAP1 sensors to induce antioxidant response elements (ARE).
Covalent Fragment Screening: Acting as a "warhead" to probe cysteine reactivity in target proteins (e.g., GAPDH, LDH, or specific kinases).
Metabolic Tracing: Investigating Krebs cycle interference via succination of fumarate hydratase.
Mechanism of Action
The molecule possesses an electron-deficient double bond flanked by a carboxylic acid and an isopropyl amide. This structure dictates its reactivity profile:
Step 1 (Cell Entry): The isopropyl group increases lipophilicity compared to fumaric acid, facilitating passive diffusion or transport via monocarboxylate transporters (MCTs).
Step 2 (Target Engagement): The
-carbon undergoes nucleophilic attack by thiolate anions (Cys-S⁻) on proteins.
Step 3 (Signaling): In the context of KEAP1, alkylation of Cys151 prevents Nrf2 ubiquitination, leading to nuclear accumulation.
Figure 1: Mechanism of thiol-conjugation and downstream Nrf2 pathway activation.
Purpose: Fumarate derivatives often inhibit GAPDH via succination of the active site Cysteine (Cys152). This assay measures "off-target" metabolic toxicity or specific glycolytic inhibition.
Materials
Enzyme: Purified GAPDH (human or rabbit muscle).
Substrate: Glyceraldehyde-3-phosphate (G3P).
Cofactor: NAD+.
Readout: Absorbance at 340 nm (NADH production).
Workflow
Pre-incubation:
Incubate
GAPDH with the test compound (various concentrations) in Assay Buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA) for 30 minutes at 37°C .
Note: This allows the slow covalent reaction to occur.
Reaction Start:
Add Master Mix containing NAD+ (1 mM final) and G3P (2 mM final).
Kinetic Measurement:
Immediately read Absorbance (340 nm) every 30 seconds for 10 minutes.
Calculation:
Calculate the slope (Vmax) of the linear portion.
Plot % Activity Remaining vs. Log[Compound].
References
Mechanism of Fumarates: Schmidt, T. J., et al. (2007). "Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine—preparation of S-substituted derivatives." Bioorganic & Medicinal Chemistry. Link
Nrf2 Activation: Linker, R. A., et al. (2011). "Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway." Brain. Link
Covalent Protein Modification: Kulkarni, R. A., et al. (2019). "A chemoproteomic portrait of the oncometabolite fumarate." Nature Chemical Biology. Link
Assay Validation: Zheng, J., et al. (2015). "Covalent modification of Keap1 at Cys151 by fumarate derivatives." Molecular Pharmacology. Link
Application
Application Note: Solid-Phase Extraction Strategies for the Selective Isolation of N-isopropyl Fumaramic Acid Derivatives from Aqueous Matrices
Abstract This application note provides detailed protocols for the solid-phase extraction (SPE) of N-isopropyl fumaramic acid and its derivatives from aqueous samples, such as biological fluids or reaction mixtures. Give...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides detailed protocols for the solid-phase extraction (SPE) of N-isopropyl fumaramic acid and its derivatives from aqueous samples, such as biological fluids or reaction mixtures. Given the amphiphilic nature of these analytes—possessing a hydrophilic carboxylic acid moiety and a moderately hydrophobic N-isopropyl group—two robust methods are presented. The primary recommended method utilizes a mixed-mode anion-exchange sorbent for superior selectivity and cleanup, particularly in complex matrices. A secondary, simpler method using traditional reversed-phase C18 sorbent is also detailed as a viable alternative. The causality behind each step, from sorbent selection to elution, is explained to empower researchers to adapt these protocols to their specific needs.
Introduction
N-isopropyl fumaramic acid and related structures are of interest in pharmaceutical development as potential metabolites or synthetic intermediates. Accurate quantification and analysis of these compounds require effective sample preparation to remove interfering matrix components like salts, proteins, and other endogenous substances. Solid-phase extraction (SPE) is a powerful technique that replaces cumbersome liquid-liquid extractions, offering higher recovery, improved reproducibility, and reduced solvent consumption[1][2].
The key to a successful SPE method is understanding the physicochemical properties of the target analyte. N-isopropyl fumaramic acid is an acidic compound with a pKa associated with its carboxylic acid group, estimated to be in the range of 3.0 to 4.5, similar to its parent compound, fumaric acid[3][4]. This ionizable group, combined with the molecule's dual polarity, allows for strategic retention and elution using either reversed-phase or ion-exchange mechanisms. This guide focuses on a mixed-mode approach that leverages both hydrophobic and electrostatic interactions for maximum cleanup efficiency[5][6].
Analyte Properties & SPE Strategy Selection
Physicochemical Characteristics
Structure: Contains a terminal carboxylic acid, an internal amide, a carbon-carbon double bond, and an N-isopropyl group.
pKa: The carboxylic acid group dictates the charge state of the molecule. At a pH approximately 2 units above its pKa (e.g., pH > 6.5), the molecule will be deprotonated and carry a negative charge. At a pH approximately 2 units below its pKa (e.g., pH < 2.5), it will be fully protonated and neutral[7].
Polarity: The molecule possesses both non-polar (isopropyl group, alkyl backbone) and polar (carboxylic acid, amide) functionalities, making it suitable for retention on multiple sorbent types.
Rationale for Method Selection
Mixed-Mode Anion Exchange (Primary Recommendation): This strategy offers the highest degree of selectivity. By utilizing a sorbent with both reversed-phase (e.g., C8 or C18) and strong anion-exchange (e.g., quaternary ammonium) functional groups, we can employ a dual retention mechanism[5][8][9]. The analyte is retained strongly by the ion-exchange interaction, which permits the use of aggressive organic washes to remove hydrophobic interferences without risk of analyte loss. This is particularly advantageous for complex samples like plasma or urine.
Reversed-Phase (Alternative Method): This is a more general method that relies on hydrophobic interactions between the analyte and a non-polar sorbent (e.g., C18)[10]. To achieve sufficient retention, the ionization of the analyte's carboxylic acid must be suppressed by acidifying the sample[7]. While simpler, this method may be less effective at removing co-eluting interferences that are structurally similar to the analyte.
This protocol is designed for maximum selectivity and sample cleanup. It is ideal for complex matrices where high purity of the final extract is required.
Materials & Reagents
SPE Cartridge: Mixed-Mode Strong Anion Exchange + Reversed-Phase Sorbent (e.g., Polymer-based with Quaternary Ammonium and C18 functionality, 30-60 mg bed weight).
Reagents:
Methanol (HPLC Grade)
Deionized Water
Ammonium Acetate or Formate Buffer (50 mM, pH 6.5)
For every 1 mL of aqueous sample (e.g., plasma, urine), add 1 mL of 50 mM ammonium acetate buffer (pH 6.5).
Vortex to mix. If particulates are present, centrifuge and use the supernatant.
Causality: Adjusting the sample pH to ~6.5 ensures the analyte's carboxylic acid group is fully deprotonated (negatively charged), which is essential for strong retention on the anion-exchange phase[5][6].
Sorbent Conditioning:
Pass 1 cartridge volume (e.g., 1 mL for a 1 mL cartridge) of methanol through the SPE cartridge.
Causality: The methanol wets the polymeric sorbent and solvates the hydrophobic C18 chains, activating them for interaction[11].
Sorbent Equilibration:
Pass 1 cartridge volume of deionized water through the cartridge.
Pass 1 cartridge volume of 50 mM ammonium acetate buffer (pH 6.5) through the cartridge. Do not let the sorbent run dry.
Causality: This sequence removes the organic conditioning solvent and prepares the sorbent with a pH environment that matches the loading sample, maximizing retention upon application[12].
Sample Loading:
Apply the pre-treated sample to the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
Causality: A slow flow rate provides sufficient residence time for the analyte to establish both ionic and hydrophobic interactions with the sorbent, preventing breakthrough[11][13].
Wash Step 1 (Remove Hydrophobic Interferences):
Wash the cartridge with 1 cartridge volume of 100% methanol.
Causality: The analyte is strongly bound by the ion-exchange mechanism. This allows for a strong organic solvent like methanol to wash away non-polar and weakly retained interferences without dislodging the target analyte[5].
Wash Step 2 (Remove Polar Interferences):
Wash the cartridge with 1 cartridge volume of 50 mM ammonium acetate buffer (pH 6.5).
Causality: This aqueous wash removes salts and other highly polar, water-soluble impurities that were not removed by the organic wash.
Elution:
Elute the analyte with 1-2 cartridge volumes of an organic solvent containing a small percentage of acid (e.g., 5% formic acid in methanol).
Causality: The acid in the elution solvent provides a high concentration of protons, neutralizing the negative charge on the analyte's carboxylic acid group. This disrupts the strong ionic interaction with the sorbent, releasing the analyte. The organic solvent simultaneously disrupts the weaker hydrophobic interactions, ensuring complete elution from the cartridge[6][13].
Workflow Diagram
Caption: Mixed-Mode SPE Workflow Diagram.
Alternative Protocol: Reversed-Phase SPE
This protocol is a simpler alternative, suitable for cleaner sample matrices or when a mixed-mode cartridge is unavailable.
Materials & Reagents
SPE Cartridge: Reversed-Phase C18 (e.g., Silica or Polymer-based, 50-100 mg bed weight).
For every 1 mL of aqueous sample, add acid (e.g., formic acid) to adjust the pH to ~2.5.
Vortex to mix and centrifuge if necessary.
Causality: Lowering the pH to 2 units below the analyte's pKa protonates the carboxylic acid, neutralizing its charge. This makes the molecule more hydrophobic, significantly increasing its retention on the C18 sorbent[7].
Sorbent Conditioning:
Pass 1 cartridge volume of methanol through the C18 cartridge.
Sorbent Equilibration:
Pass 1 cartridge volume of deionized water acidified to pH 2.5. Do not let the sorbent run dry.
Causality: Equilibrating with acidified water prevents the pH shock that would occur if the acidified sample were loaded onto a neutral pH sorbent, which could cause premature analyte elution.
Sample Loading:
Apply the pre-treated, acidified sample to the cartridge at a slow flow rate (1-2 mL/min).
Wash Step:
Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent mixture (e.g., 5-10% methanol in acidified water, pH 2.5).
Causality: This wash removes very polar, unretained interferences. The low percentage of organic solvent is not strong enough to elute the now-hydrophobic analyte but helps to displace water-soluble matrix components.
Elution:
Elute the analyte with 1-2 cartridge volumes of methanol or acetonitrile.
Causality: A strong organic solvent disrupts the hydrophobic van der Waals forces between the analyte and the C18 chains, releasing it from the sorbent for collection[10].
Workflow Diagram
Caption: Reversed-Phase SPE Workflow Diagram.
Method Performance & Troubleshooting
The following table summarizes expected performance parameters and a guide for troubleshooting common issues.
Parameter
Mixed-Mode Method (Expected)
Reversed-Phase Method (Expected)
Analyte Recovery
> 95%
> 90%
Reproducibility (%RSD)
< 5%
< 10%
Matrix Effect Reduction
High
Moderate
Sample Cleanliness
Excellent
Good
Problem
Potential Cause
Solution
Low Recovery
Analyte Breakthrough: Sample pH incorrect during loading.
For Mixed-Mode, ensure sample pH is > 6.5. For Reversed-Phase, ensure sample pH is < 2.5[5][7].
Incomplete Elution: Elution solvent is too weak.
For Mixed-Mode, ensure elution solvent contains sufficient acid (e.g., 2-5%) to neutralize the analyte[13]. For Reversed-Phase, try a stronger organic solvent or increase elution volume.
Sorbent Dried Out: Cartridge bed dried before sample loading.
Re-condition and re-equilibrate the cartridge. Do not let the sorbent bed go dry after the equilibration step[13].
Poor Reproducibility
Inconsistent Flow Rate: Flow rate during loading or elution is too high or varies between samples.
Use a vacuum manifold with flow control or a positive pressure manifold to ensure a consistent, slow flow rate of ~1-2 mL/min[11][13].
Sample Overload: Mass of analyte and interferences exceeds the sorbent capacity.
Decrease the sample volume or use a cartridge with a larger sorbent bed weight[11].
Dirty Extract
Inefficient Wash Step: Wash solvent is too weak or volume is insufficient.
For Mixed-Mode, ensure the 100% methanol wash is performed. For Reversed-Phase, consider a slightly stronger organic wash (e.g., 15% MeOH) but first confirm it doesn't elute the analyte.
Conclusion
The successful solid-phase extraction of N-isopropyl fumaramic acid derivatives is highly dependent on controlling the pH to manipulate the analyte's charge state and polarity. For applications demanding the highest selectivity and sample purity, the Mixed-Mode Anion Exchange protocol is strongly recommended. It provides a robust, dual-retention mechanism capable of removing a wide range of interferences. For simpler matrices, the Reversed-Phase protocol offers a reliable and straightforward alternative. By understanding the chemical principles behind each step, researchers can confidently implement and adapt these methods for reliable sample preparation and analysis.
References
Biotage. (2023, February 2). When should I choose a mixed-mode SPE?. Retrieved from [Link]
SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved from [Link]
Waters. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Retrieved from [Link]
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]
SIELC. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
LCGC International. (2022, April 15). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
Chemister.ru. (n.d.). fumaric acid. Retrieved from [Link]
University of Pardubice. (n.d.). Mass spectrometric analysis of tricarboxylic acid cycle metabolites. Retrieved from [Link]
MDPI. (2022, November 28). Composition, Properties, and Utilization of Fumaric Acid Sludge By-Produced from Industrial Phthalic Anhydride Wastewater Treatment. Retrieved from [Link]
USP-NF. (n.d.). Fumaric Acid. Retrieved from [Link]
MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
Interchim. (n.d.). Sample Prep -Solid Phase Extraction. Retrieved from [Link]
Snowhite Chemical Co.,LTD. (2025, December 5). Fumaric Acid Properties, Mechanisms, Applications & Specifications. Retrieved from [Link]
SpringerLink. (n.d.). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Retrieved from [Link]
LCGC International. (n.d.). Solid-Phase Extraction pipette Tip Sample Preparation for Membrane Protein Intact Mass Analysis by MALDI–MS. Retrieved from [Link]
improving reaction yield of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid synthesis
Technical Support Center: Synthesis & Optimization of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic Acid The Reaction Landscape: Mechanism & Critical Path Executive Summary: The synthesis of (E)-4-oxo-4-(propan-2-ylamino)but...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis & Optimization of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic Acid
The Reaction Landscape: Mechanism & Critical Path
Executive Summary:
The synthesis of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (commonly referred to as N-isopropylfumaramic acid ) is a two-stage process. The first stage—nucleophilic attack of isopropylamine on maleic anhydride—is kinetically favored and exothermic, yielding the (Z)-isomer (maleamic acid). The second stage—isomerization to the thermodynamic (E)-isomer (fumaramic acid)—is the bottleneck.
Low yields typically stem from three failure modes:
Incomplete Isomerization: The reaction stops at the (Z)-intermediate (highly soluble, difficult to crystallize).
Cyclization: High temperatures drive the formation of N-isopropylmaleimide (ring closure).
Hydrolysis: Strong aqueous acid/base conditions hydrolyze the amide bond, reverting to fumaric acid.
Visualizing the Pathway
The following diagram maps the reaction flow and thermodynamic traps.
Caption: Reaction pathway showing the kinetic trap of the Z-isomer and the thermodynamic stability of the E-isomer target.
Protocol Optimization: The "Golden" Standard
This protocol prioritizes isomer purity and crystallization yield over speed. It uses an acid-catalyzed isomerization strategy in a solvent system that precipitates the product, driving the equilibrium forward (Le Chatelier’s principle).
Observation: A white precipitate (the Z-isomer/amine salt) may form. This is normal.
Completion: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
Checkpoint: TLC (SiO2, EtOAc:MeOH 9:1) should show consumption of anhydride.
Stage 2: The Isomerization (Z
E Conversion)
Note: The Z-isomer is often soluble in EtOAc, while the E-isomer is significantly less soluble.
Acidification: Add concentrated HCl (approx. 0.1–0.2 eq relative to anhydride) directly to the reaction mixture.
Mechanism:[2][3] Protonation of the amide carbonyl oxygen reduces the double bond character of C2-C3, allowing rotation.
Reflux: Heat the mixture to reflux (approx. 77°C for EtOAc) for 2–4 hours.
Critical Visual: The mixture may clear initially, then a heavy white precipitate should form. This precipitate is your target (E)-isomer.
Isolation: Cool the mixture to 0–5°C and stir for 1 hour to maximize precipitation.
Filtration: Filter the solid. Wash with cold EtOAc (2x) and cold water (1x) to remove amine salts.
Drying: Vacuum dry at 45°C.
Troubleshooting Hub
Use this decision matrix to diagnose yield issues.
Caption: Diagnostic tree for common synthesis failures.
Detailed Troubleshooting Q&A
Q: My product remains an oil and won't crystallize. What happened?A: You likely have a mixture of the Z-isomer (maleamic) and E-isomer (fumaramic). The Z-isomer has high solubility and prevents the E-isomer from forming a lattice.
Fix: Evaporate the solvent. Resuspend the oil in Water (pH 2 with HCl) and heat to 80°C for 1 hour. The E-isomer is sparingly soluble in water and will precipitate upon cooling, while the Z-isomer remains in solution or isomerizes.
Q: I see a new spot on TLC that runs very high (non-polar). Is this my product?A: No. That is likely N-isopropylmaleimide . This occurs if the reaction runs too hot without enough water/nucleophile, or if dehydrating agents are present.
Fix: Ensure you are not using dehydrating conditions (like acetic anhydride) unless intended. If using the thermal method, ensure the temperature does not exceed 100°C for prolonged periods.
Q: Why do some protocols use Thionyl Chloride (
)?A: is used to dehydrate the maleamic acid to an isoimide intermediate, which then rearranges to the maleimide or hydrolyzes to the fumaramic acid depending on the quench.
Verdict: While effective for difficult substrates, it is often overkill for isopropylamine derivatives and introduces hazardous waste. Stick to the acid-catalyzed thermal isomerization for "Green" chemistry compliance.
Frequently Asked Questions (FAQs)
Q: Can I use water as the solvent for the entire reaction?A: Yes, but with caveats. Maleic anhydride hydrolyzes to maleic acid in water, which competes with the amine reaction.
Protocol Adjustment: If using water, dissolve the amine first, neutralize to pH 8–9, then add maleic anhydride solid in portions. This favors the aminolysis over hydrolysis. However, the organic solvent route (EtOAc) is generally cleaner for Step 1.
Q: How do I distinguish the Z (Maleamic) and E (Fumaramic) isomers analytically?A:
H-NMR: The alkene protons (
) show different coupling constants ().
Z-isomer:
(Cis coupling).
E-isomer:
(Trans coupling).
Melting Point: The E-isomer typically melts at a significantly higher temperature than the Z-isomer.
Q: Is the product stable in solution?A: The (E)-isomer is thermodynamically stable. However, in dilute aqueous solutions at neutral pH, it may slowly hydrolyze back to fumaric acid and isopropylamine over weeks. Store as a dry solid.
References
Mechanism of Maleamic Acid Isomerization
Title: Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomeriz
Source:ACS Omega (via NCBI/PMC).
Relevance: Establishes the thermodynamic preference for the trans-isomer (fumaric)
preventing isomerization of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid during heating
Welcome to the technical support guide for (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid. This resource is designed for researchers, chemists, and drug development professionals who work with this and structurally relat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid. This resource is designed for researchers, chemists, and drug development professionals who work with this and structurally related maleamic acids. We understand that maintaining the chemical integrity and stereochemistry of this molecule, particularly under thermal stress, is critical for experimental success. This guide provides in-depth answers, troubleshooting protocols, and the fundamental science behind preventing its degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the stability and handling of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid.
Q1: What exactly is (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid?
This compound is an α,β-unsaturated carbonyl compound, specifically classified as a maleamic acid. It is synthesized from the reaction of maleic anhydride and a primary amine, propan-2-ylamine (isopropylamine). The "(E)" designation in its name is crucial; it refers to the trans configuration of the substituents across the carbon-carbon double bond, which is the thermodynamically more stable isomer compared to its (Z) or cis counterpart.[1][2]
Q2: What are the primary chemical reactions I should be concerned about when heating this compound?
When subjected to thermal stress, two primary degradation pathways are of significant concern:
E/Z (Geometric) Isomerization: Conversion of the desired (E)-isomer into the thermodynamically less favored (Z)-isomer. This process disrupts the specific three-dimensional structure of the molecule.
Cyclodehydration: An intramolecular reaction where a molecule of water is eliminated to form the cyclic N-isopropylmaleimide. This is often an irreversible and highly problematic side reaction, as it fundamentally changes the chemical nature of the compound.[3][4]
Q3: Which isomer, (E) or (Z), is more stable and why?
The (E)-isomer is significantly more stable. This can be understood by analogy to its parent dicarboxylic acids: fumaric acid ((E)-butenedioic acid) and maleic acid ((Z)-butenedioic acid). Fumaric acid is substantially more stable than maleic acid because the trans configuration minimizes the steric repulsion between the bulky functional groups.[1] In your molecule, the (E) configuration places the propan-2-ylaminocarbonyl group and the carboxylic acid group on opposite sides of the double bond, reducing steric strain.
Q4: What is cyclodehydration, and why does it happen upon heating?
Cyclodehydration is the intramolecular condensation of the carboxylic acid and amide functional groups within the maleamic acid molecule to form a five-membered imide ring (N-isopropylmaleimide) and a water molecule.[3] Heating provides the activation energy for this reaction. The process can be accelerated under acidic conditions, which protonate the amide carbonyl, making it a better electrophile for the nucleophilic attack by the amide nitrogen.[5] Direct thermal cyclization can also occur at high temperatures (approaching 200°C) even without a catalyst.[4]
Q5: What are the key factors that promote these unwanted side reactions?
Several experimental parameters can accelerate degradation:
High Temperatures: The most direct contributor, providing the energy to overcome activation barriers for both isomerization and cyclodehydration.[4]
Acidic or Basic Conditions: Both extremes of pH can catalyze isomerization and cyclodehydration. Mineral acids are known catalysts for converting maleic acid derivatives to their more stable fumaric (trans) forms, but can also promote cyclization.[2][5]
Solvent Choice: Polar, protic solvents can facilitate proton transfer, potentially aiding in catalytic cycles for both pathways. Solvent polarity can also influence the kinetics of isomerization.[6]
Presence of Catalysts: Trace metals or radical initiators can lower the energy barrier for double bond rotation.
Section 2: Troubleshooting Guide: Preventing Degradation During Heating
This section provides a problem-oriented approach to diagnose and solve stability issues during your experiments.
Problem 1: Formation of a less polar byproduct is observed during my reaction.
Symptom: When monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), a new, less polar spot/peak appears and grows over time, while the starting material diminishes. The new compound may not show a carboxylic acid proton signal in ¹H NMR.
Likely Cause: Cyclodehydration to form N-isopropylmaleimide. The resulting imide is significantly less polar than the starting carboxylic acid, leading to a higher Rf value on silica gel TLC or a longer retention time on reverse-phase HPLC.
Mechanistic Insight: The carboxylic acid group intramolecularly catalyzes the dehydration of the amide. High heat provides the necessary energy to drive this condensation reaction, which is often irreversible and removes the desired open-chain compound from your reaction mixture.[3][4]
Strategy
Actionable Steps & Explanation
Temperature Control
Primary Recommendation: Keep the temperature below 80°C if possible. Direct thermal cyclodehydration becomes significant at temperatures above 100°C and rapid near 200°C.[3][4] Use a precisely controlled oil bath or heating mantle and monitor the internal reaction temperature, not the setpoint.
pH Management
Avoid Acidity: Do not use strong acid catalysts (e.g., HCl, H₂SO₄). If the reaction requires acidic conditions, consider using a weaker, buffered system. Maleamic acids are known to be acid-sensitive.[5] Ensure all reagents and solvents are free from acidic impurities.
Solvent Selection
Use Aprotic Solvents: Prefer aprotic solvents like Dioxane, Tetrahydrofuran (THF), or Acetonitrile over protic solvents (e.g., alcohols, water). Aprotic solvents are less likely to facilitate the proton transfers involved in the cyclization mechanism. If a polar solvent is needed, consider polar aprotic options like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), but still maintain strict temperature control.
Inert Atmosphere
Work Under N₂ or Ar: While the primary degradation is not oxidative, working under an inert atmosphere prevents the formation of oxidative radical species at high temperatures, which could initiate other unwanted side reactions.
Verification Protocol: To confirm cyclodehydration, isolate the byproduct and analyze it using Mass Spectrometry (MS) and ¹H NMR. The mass spectrum should show a loss of 18 Da (the mass of water) compared to the starting material. The ¹H NMR will lack the characteristic broad singlet of the carboxylic acid proton and may show a shift in the vinyl proton signals.
Problem 2: Isomeric purity is decreasing, with a new peak appearing at a different retention time/chemical shift.
Symptom: ¹H NMR analysis shows the appearance of a second set of vinyl proton signals, typically with a smaller coupling constant (J ≈ 10-12 Hz) compared to the original (J ≈ 15-18 Hz for the E-isomer). HPLC analysis shows a new peak, often with a slightly different retention time.
Likely Cause: E → Z Isomerization. The energy supplied by heating is allowing rotation around the C=C double bond, leading to the formation of the thermodynamically less stable (Z)-isomer.
Mechanistic Insight: While the (E)-isomer is more stable, at high temperatures, the energy barrier for bond rotation can be overcome, leading to an equilibrium mixture of both isomers. This process can be catalyzed by acids, bases, or trace radical species.[2][7] Photochemical energy can also drive this transformation.[8]
Strategy
Actionable Steps & Explanation
Minimize Thermal Energy
Use the Lowest Possible Temperature: Even if cyclodehydration is not observed, lower temperatures will reduce the rate of isomerization. Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate.
Exclusion of Light
Protect from UV/Visible Light: Wrap the reaction vessel in aluminum foil. Certain compounds with conjugated π-systems are susceptible to photoisomerization.[8] While thermal energy is the primary concern, it is good practice to eliminate light as a variable.
Purify Reagents & Solvents
Remove Trace Impurities: Ensure solvents are free of radical initiators (like peroxides) by using freshly distilled or inhibitor-free grades. Avoid contamination with trace metals, which can act as catalysts.
Strict pH Control
Maintain Neutrality: As with cyclodehydration, both strong acids and bases can catalyze the isomerization process. Use a non-nucleophilic organic base like 2,6-lutidine if a base is required, and avoid strong mineral acids.
Verification Protocol: The most definitive method to confirm E/Z isomerization is ¹H NMR spectroscopy. The magnitude of the vicinal coupling constant (³JHH) between the two protons on the double bond is diagnostic for the stereochemistry.
(E)-isomer (trans): ³JHH ≈ 15-18 Hz
(Z)-isomer (cis): ³JHH ≈ 10-12 Hz
HPLC can also be used to resolve and quantify the ratio of the two isomers.[9]
Section 3: Key Experimental Protocols
Protocol 1: General Handling and Storage
Storage: Store (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid in a tightly sealed container at 2-8°C, protected from light.
Handling: Handle the solid material in a well-ventilated area or fume hood. Avoid creating dust.
Solutions: Prepare solutions immediately before use. If storage of a solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), blanket with an inert gas (N₂ or Ar), and store at -20°C.[10]
Protocol 2: Recommended Procedure for Heating in Solution
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a temperature probe, and a nitrogen/argon inlet, add the (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid.
Solvent Addition: Add the desired volume of anhydrous, aprotic solvent (e.g., Dioxane) via cannula or syringe.
Inerting: Purge the system with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Heating: Immerse the flask in a pre-heated oil bath set to the desired temperature (recommend ≤ 80°C). Use the internal temperature probe to ensure the reaction does not overheat.
Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture via syringe. Immediately quench it in a vial containing a cold solvent (e.g., acetonitrile) for subsequent HPLC or TLC analysis to monitor for the appearance of byproducts.
Protocol 3: Analytical Workflow for Quantifying Isomeric Purity by HPLC
Objective: To separate and quantify the (E)-isomer, (Z)-isomer, and the N-isopropylmaleimide byproduct.
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase (Isocratic):
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
Example Condition: 60% A / 40% B (This must be optimized for your specific system).
Flow Rate: 1.0 mL/min.
Detection Wavelength: Scan for the λmax of your compound (typically in the 254-280 nm range for α,β-unsaturated systems).
Expected Elution Order: The most polar compound, the (Z)-isomer, will likely elute first, followed closely by the more stable (E)-isomer. The non-polar N-isopropylmaleimide byproduct will have the longest retention time.[9]
Quantification: Integrate the peak areas to determine the relative percentage of each component.
Section 4: Visualization of Key Concepts
Diagram 1: Primary Degradation Pathways
Caption: Key degradation pathways for the target compound under thermal stress.
Diagram 2: Experimental Workflow for Controlled Heating
Caption: Recommended workflow for minimizing degradation during heating experiments.
References
Ruta, J., et al. (2020). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Angewandte Chemie International Edition, 59(33), 13850-13855. [Link]
NORBIDAR. (2025). The stability comparison of fumaric acid and maleic acid. [Link]
Wikipedia. (n.d.). Maleic acid. Retrieved from [Link]
ResearchGate. (n.d.). Stability of malic acid (MA) at various temperatures over time. [Link]
Google Patents. (n.d.).
Sánchez-Sánchez, A. M., et al. (2018). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 8(39), 21957-21966. [Link]
Jwo, J. J., & Hsieh, A. F. (1983). Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds. Journal of the Chinese Chemical Society, 30(3), 169-181. [Link]
SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]
Boyd, M. J., et al. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. The Journal of Organic Chemistry, 82(14), 7216–7227. [Link]
Google Patents. (n.d.).
Terry, R. E., & King, A. D. (1975). The determination of a mechanism of isomerization of maleic acid to fumaric acid. Journal of Chemical Education, 52(8), 535. [Link]
NORBIDAR. (2025). What happens when fumaric acid is heated. [Link]
YouTube. (2021, February 5). Experiment II - Isomerization of maleic acid to fumaric acid. [Link]
Chemistry LibreTexts. (2019, June 5). 20.14 α,β-Unsaturated Carbonyl Compounds. [Link]
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
Varejão, J. O. P., et al. (2020). Acid-Catalyzed Z-E Isomerization of γ-Alkylidenebutenolides: An Experimental and DFT Study. Journal of the Brazilian Chemical Society, 31(8), 1634-1642. [Link]
El-Sayed, M. A. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Thermodynamics & Catalysis, 8(2). [Link]
identifying degradation products of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Ticket ID: #DEG-FUM-04 | Topic: Degradation & Impurity Profiling Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist User Triage: What issue are you facing? Issue A: "I see a peak with the s...
Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist
User Triage: What issue are you facing?
Issue A: "I see a peak with the same mass as my API but a slightly different retention time."
Issue B: "My main peak is disappearing under acidic conditions, and a new polar peak is forming."
Issue C: "I need a validated method to separate these impurities."
The Degradation Landscape (Root Cause Analysis)
To successfully identify degradation products of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (commonly referred to as N-isopropyl fumaramic acid ), you must understand the reactivity of the fumaryl backbone. This molecule contains three reactive centers: the carboxylic acid, the
-unsaturated double bond, and the secondary amide.
Mechanistic Pathway Diagram
The following diagram illustrates the causality between stress conditions and specific degradants.[1]
Caption: Figure 1. Degradation pathways of N-isopropyl fumaramic acid. Note that direct cyclization requires prior isomerization to the Z-form.
Detailed Impurity Profiles
A. Hydrolysis (The Primary Pathway)
Under hydrolytic stress (especially acidic or basic extremes), the amide bond cleaves. This is the most common degradation route for fumaramic acid derivatives [1].
Chromatography: Fumaric acid is highly polar. On a standard C18 column, it will elute near the void volume unless the mobile phase pH is low (< 3.0) to suppress ionization of the carboxylic acids.
B. Isomerization (The Photostability Issue)
The parent molecule is the trans (E) isomer. Exposure to light (UV/Vis) or high heat can cause rotation around the double bond to form the cis (Z) isomer [2].
LC-MS: Indistinguishable by mass alone. Requires chromatographic separation.[3][4]
Diagnostic: The (Z)-isomer typically elutes later than the (E)-isomer on standard C18 phases due to intramolecular hydrogen bonding (between the amide N-H and the free carboxylic acid), which effectively reduces its polarity compared to the extended (E)-form.
C. Cyclization (The Secondary Pathway)
Once the (Z)-isomer is formed, the spatial proximity of the carboxylic acid and the amide nitrogen allows for intramolecular cyclization, eliminating water to form a maleimide.
Degradant: N-isopropyl maleimide.
Mass Shift:
Da (Loss of H₂O).
Identification:
LC-MS (ESI+): Look for
140.15 [M+H]⁺.
Reactivity: This species is an electrophile (Michael acceptor) and can react with nucleophiles in your matrix (e.g., cysteine in proteins), potentially disappearing if not analyzed immediately.
Analytical Protocol: Separation & Detection
Q: How do I separate the E/Z isomers and the polar hydrolysis products in a single run?
A: You need a method that retains polar organic acids (Fumaric) while resolving the isobaric amides. A standard neutral pH method will fail because Fumaric acid will be fully ionized and elute in the void.
Recommended LC-MS Methodology
Parameter
Specification
Rationale
Column
C18 with Polar Endcapping (e.g., Waters HSS T3 or Phenomenex Kinetex F5)
"T3" type columns are designed to retain polar acids in 100% aqueous conditions.
0-2 min: 1% B (Isocratic)2-10 min: 1% 40% B10-12 min: 95% B
Initial isocratic hold is critical to trap Fumaric acid.
Detection
UV 210-220 nm + MS (ESI +/- Switching)
Amides absorb well at 210nm. MS switching is needed: Fumaric acid prefers ESI(-), Amides prefer ESI(+).
Self-Validating The Method
To ensure your method is working, perform this quick system suitability test:
Inject Pure Fumaric Acid: It must have a retention factor (
) > 1.5. If it elutes in the void (), your starting organic is too high or your column phase collapsed.
Inject Parent + UV Light: Expose a sample of the parent to UV light for 2 hours. Inject. You must see a new peak (Z-isomer) appearing. If you see only one peak, your gradient is too steep to resolve the isomers.
Forced Degradation Troubleshooting Guide
Q: I am trying to generate these degradants for reference standards. What conditions should I use?
Use the following protocol to selectively generate specific impurities.
Target Degradant
Stress Condition
Duration/Notes
Fumaric Acid (Hydrolysis)
1N HCl, 60°C
4-8 Hours. Acid hydrolysis is faster than base for amides, and base may induce secondary reactions.
Z-Isomer (Isomerization)
UV Light (ICH Q1B Option 2)
1.2 million lux hours. Keep sample in solution (neutral pH).
Maleimide (Cyclization)
Heat (80°C) + Acid (pH 2-3)
Heat the Z-isomer (generated above) in acidic buffer. The acid catalyzes the cyclization.
Hydration Product
0.1N NaOH, Ambient Temp
Base catalyzes the Michael addition of water across the double bond.
Workflow Visualization
Caption: Figure 2. Rapid diagnostic logic for unknown peak identification.
References
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Definitive guide on hydrolysis of amides and esters in drug substances).
Seltzer, S. (1961). The Mechanism of the Conversion of Itaconic Acid to Citraconic Anhydride. Journal of the American Chemical Society. Link (Foundational chemistry on the isomerization and cyclization of 4-carbon unsaturated dicarboxylic acid derivatives).
FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Link (Regulatory basis for forced degradation studies).
PubChem. (2024). Compound Summary: (E)-4-oxo-4-(phenylamino)but-2-enoic acid (Analogous structure). National Library of Medicine. Link (Structural confirmation of fumaramic acid derivatives).
Disclaimer: This guide is for research purposes only. Always validate methods according to your local quality system (GMP/GLP) requirements.
optimizing pH conditions for stability of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
To: Research & Development Team From: Technical Support Center – Chemistry Applications Group Subject: Optimization of pH Conditions for Stability of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid Executive Summary This...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Technical Support Center – Chemistry Applications Group
Subject: Optimization of pH Conditions for Stability of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Executive Summary
This technical guide addresses the stability profile of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (commonly referred to as N-isopropylfumaramic acid ). Unlike its cis-isomer (maleamic acid), this trans-isomer exhibits superior stability due to the absence of anchimeric assistance (intramolecular catalysis). However, it remains susceptible to specific degradation pathways—primarily photo-isomerization and Michael addition—that are strictly pH-dependent.
This guide provides actionable protocols to maximize the half-life of this compound in aqueous solution.
Part 1: Critical Stability Parameters
Optimal pH Window
Recommendation:pH 4.5 – 6.5
Why this range? This window balances three competing degradation mechanisms.
pH < 4.0: The carboxylic acid (pKa ≈ 3.5) becomes protonated. While the amide bond is stable, the solubility of the free acid decreases, potentially leading to precipitation.
pH 5.0 – 6.0 (Sweet Spot): The carboxyl group is ionized (
), increasing solubility. The anionic charge electronically deactivates the double bond slightly, reducing susceptibility to nucleophilic attack (Michael addition) compared to the neutral form.
pH > 7.5: Risk of base-catalyzed hydrolysis and Michael addition increases significantly. Hydroxide ions (
) can attack the electron-deficient alkene or the amide carbonyl.
The Isomerization Trap
The most common "unexplained" degradation is actually isomerization followed by rapid hydrolysis.
Mechanism: If the stable (E)-isomer is exposed to UV light or excessive heat, it isomerizes to the (Z)-isomer (N-isopropylmaleamic acid).
Consequence: The (Z)-isomer possesses a geometry where the free carboxylate can attack the amide carbonyl intramolecularly. This forms a cyclic isoimide/maleimide intermediate, which hydrolyzes rapidly.
Prevention: Solutions must be stored in amber glass or foil-wrapped containers.
Part 2: Troubleshooting & FAQs
Q1: My HPLC shows a new peak appearing rapidly at pH 5.5. What is happening?
Diagnosis: This is likely the (Z)-isomer or a hydrolysis product .
Check: Does the new peak have a different UV spectrum?
Explanation: If you are using a buffer with primary amines (like Tris) or thiols, you might be observing a Michael Addition adduct. The double bond in fumaramic acid is an electrophile (Michael acceptor).
Solution: Switch to non-nucleophilic buffers.
Recommended: Phosphate, Citrate, or Acetate.
Avoid: Tris, Glycine, HEPES (at high pH), or buffers containing DTT/Mercaptoethanol.
Q2: Why is the compound stable in DMSO but degrading in water?
Diagnosis: Hydrolysis requires water.
Explanation: In organic solvents (DMSO, DMF), the hydrolytic pathway is arrested. However, if the DMSO stock is "wet" (hygroscopic), slow hydrolysis can occur.
Protocol: Store stock solutions in anhydrous DMSO at -20°C. Only dilute into aqueous buffer immediately prior to use.
Q3: How do I distinguish between the (E) and (Z) isomers?
Diagnosis: Use
-NMR coupling constants (-values) of the alkene protons.
species, your compound has isomerized and will degrade rapidly.
Part 3: Data & Visualization
Buffer Compatibility Table
Buffer System
Compatibility
Risk Factor
Phosphate (Na/K)
✅ High
Minimal interaction; excellent for pH 6.0–7.0.
Acetate
✅ High
Excellent for pH 4.0–5.5.
Citrate
⚠️ Medium
Good buffering, but carboxylates can occasionally interact; generally safe.
Tris (Tris-HCl)
❌ Low
Primary amine can react with the double bond (Michael Addition).
HEPES/MOPS
⚠️ Medium
Better than Tris, but piperazine rings can be nucleophilic at high pH.
Carbonate
❌ Low
pH usually too high (>9); promotes hydrolysis.
Degradation Pathway Diagram
The following diagram illustrates the critical difference between the stable (E)-pathway and the unstable (Z)-pathway.
Caption: Figure 1. Comparative degradation pathways. The (E)-isomer is kinetically stable unless photo-isomerized to the (Z)-form, which undergoes rapid intramolecular-catalyzed hydrolysis.
Part 4: Experimental Protocol
Protocol: Determination of pH-Rate Profile
To validate the stability in your specific assay conditions, perform this kinetic check.
Preparation:
Prepare 50 mM buffers at pH 4.0, 5.5, 7.4, and 9.0 (e.g., Acetate, Phosphate, Borate).
Prepare a 10 mM stock of the compound in anhydrous DMSO.
Incubation:
Dilute stock 1:100 into each buffer (final conc. 100 µM).
Incubate at 25°C (or 37°C if simulating physiological conditions).
CRITICAL: Protect samples from light using amber vials or foil.
Sampling:
Take aliquots at
hours.
Quench immediately (if necessary) or inject directly onto HPLC.
Analysis:
Monitor the disappearance of the parent peak.
Plot
vs. Time.
The slope
indicates the degradation rate.
Expectation: The slope should be flattest (most stable) between pH 5.0 and 6.0.
References
Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1206-1214. Link
Wang, Q., et al. (2019).[1] Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega, 4(5), 8880–8887. Link
Garrett, E. R. (1962). Prediction of Stability in Pharmaceutical Preparations X: Alkaline Hydrolysis of Esters and Amides. Journal of Pharmaceutical Sciences, 51(9), 811-833. Link
You are encountering peak tailing with (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (also known as N-isopropylfumaramic acid). This molecule presents a specific chromatographic challenge due to its dual functionality: a free carboxylic acid (
) and a secondary amide .
The tailing is rarely a random error; it is a deterministic result of secondary silanol interactions and ionization mismatch . This guide provides a root-cause analysis and self-validating protocols to resolve these issues, moving beyond generic advice to molecule-specific mechanics.
Module 1: The Chemical Fix (Mobile Phase Thermodynamics)
The Root Cause: Ionization & Silanol Activity
The primary cause of tailing for this fumaric acid derivative is operating at a pH too close to its
.
Mechanism: At pH 3.0–4.0, the carboxylic acid exists as a mixture of neutral (
) and ionized () species. The ionized form interacts electrostatically with protonated silanols or metals, while the neutral form interacts via hydrophobic retention. This "mixed-mode" retention causes peak broadening.
Secondary Mechanism: The amide nitrogen can hydrogen bond with free silanols (
) on the silica surface, dragging the peak tail.
Protocol: Low pH Suppression
To resolve this, you must suppress the ionization of the carboxylic acid and the activity of the silanols simultaneously.
Recommended Mobile Phase System:
Parameter
Recommendation
Scientific Rationale
Aqueous Component
0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Lowers pH to ~2.0–2.5. Ensures the acid moiety is fully protonated (neutral), eliminating ionic drag.
Organic Modifier
Acetonitrile (ACN)
ACN produces sharper peaks than Methanol for acidic amides due to lower viscosity and distinct solvation kinetics.
Buffer (Alternative)
20 mM Potassium Phosphate, pH 2.5
If using UV only (non-MS). Phosphate provides superior buffering capacity at pH 2.5 compared to Formic Acid.
Critical Check: If your current pH is > 3.0, stop . Lowering the pH to 2.1 is the single most effective intervention for this molecule.
Module 2: The Physical Fix (Stationary Phase Selection)
The Root Cause: Surface Chemistry
Standard C18 columns often possess "active" silanols. Even with low pH, accessible silanols will hydrogen-bond with the amide group of your analyte, causing the "tail" effect.
Protocol: Column Selection Matrix
Do not use a generic C18. You require a phase specifically treated to repel basic/polar interactions.
Selection Guide:
Column Class
Feature
Why it works for N-isopropylfumaramic acid
High-Strength Silica (HSS) T3
100% Wettability + Proprietary End-capping
Designed specifically for polar retention. The bonding density prevents the amide from reaching the silica surface.
Polar-Embedded C18
Amide/Carbamate group in alkyl chain
The embedded polar group shields silanols and provides a "water-rich" layer, improving peak symmetry for polar acids.
Charged Surface Hybrid (CSH)
Low-level surface charge
Repels protons, sharpening the peak shape of basic/amphoteric compounds under acidic conditions.
Module 3: Visualizing the Interaction
The following diagram illustrates the mechanistic difference between a "Tailing" scenario and a "Resolved" scenario.
Figure 1: Mechanistic comparison of silanol interactions causing tailing (Red) vs. suppression via pH and end-capping (Green).
Module 4: Operational Troubleshooting (FAQs)
Q: I switched to pH 2.1, but I still see a slight tail. What is the next step?A: Check your injection solvent .
If you are dissolving the sample in 100% Methanol or Acetonitrile while your starting mobile phase is 90% Water, you are creating a "solvent effect." The strong solvent carries the analyte down the column faster than the mobile phase can equilibrate it, causing band broadening/tailing.
Fix: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:ACN with 0.1% TFA).
Q: Can I use Triethylamine (TEA) to fix the tailing?A: TEA is a "silanol blocker" used in older methods. While effective, it is incompatible with LC-MS (signal suppression) and can degrade column lifetime.
Modern Fix: Use a Base-Deactivated (BDS) or Hybrid Particle column instead. These render TEA obsolete.
Q: Is metal chelation a possibility?A: Yes. The proximity of the amide carbonyl and the carboxylic acid can create a chelation site for iron in stainless steel frits.
Diagnostic: Add 20µM EDTA to the mobile phase. If the peak sharpens, metal chelation is the cause.
Permanent Fix: Switch to a PEEK-lined column or bio-inert LC system hardware.
Module 5: Diagnostic Logic Workflow
Follow this decision tree to systematically isolate the issue.
Figure 2: Step-by-step diagnostic workflow for isolating peak asymmetry sources.
References
PubChem. (2025).[1][2] Compound Summary: 4-Oxo-4-propan-2-yloxybut-2-enoic acid (Fumaric acid derivatives). National Library of Medicine. [Link]
McCalley, D. V. (2010). The effect of mobile phase additives on the separation of basic and acidic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
Dolan, J. W. (2002). Peak Tailing and Column Selection. LCGC North America. [Link]
Waters Corporation. (2023). Understanding Stationary Phase Interactions: The Role of End-Capping. Waters Application Notes. [Link]
Structural Validation of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic Acid: A Comparative NMR Analysis Guide
Executive Summary The synthesis and isolation of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (commonly known as N-isopropylfumaramic acid) presents a specific stereochemical challenge. The reaction between maleic anhy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis and isolation of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (commonly known as N-isopropylfumaramic acid) presents a specific stereochemical challenge. The reaction between maleic anhydride and isopropylamine kinetically favors the (Z)-isomer (N-isopropylmaleamic acid). The target (E)-isomer is typically the thermodynamic product obtained via isomerization.
Distinguishing these geometric isomers is critical for downstream applications, particularly in polymer chemistry (e.g., NIPAM-co-fumarate hydrogels) or drug conjugation, where steric geometry dictates reactivity. This guide provides a definitive 1H NMR protocol to validate the (E)-configuration, using the (Z)-isomer as the primary comparative benchmark.
Experimental Methodology
To ensure high-resolution spectral data capable of resolving splitting patterns of labile protons and olefinic coupling constants, the following protocol is recommended.
Sample Preparation
Solvent:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent. Chloroform-d (
) is unsuitable due to the poor solubility of the carboxylic acid moiety and its inability to prevent solute aggregation, which broadens peaks.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Temperature: 298 K (25°C). Note: If amide rotamers cause broadening, elevate to 323 K (50°C) to coalesce signals.
Instrument Parameters
Frequency: Minimum 400 MHz (required to clearly resolve the
or olefinic system).
Spectral Width: -2 to 14 ppm (to capture the downfield carboxylic acid proton).
Scans: 16–32 scans to ensure sufficient signal-to-noise ratio for integration.
Spectral Interpretation & Comparative Analysis
The structural validation hinges on three distinct spectral regions. The Olefinic Region is the "performance" indicator, determining the success of the isomerization from (Z) to (E).
Region 1: The Aliphatic "Anchor" (1.0 – 4.5 ppm)
This region confirms the presence of the isopropylamine moiety. It is generally similar for both isomers but shows slight chemical shift variations due to the spatial proximity of the carbonyl groups.
Methyl Groups (–CH₃): A strong doublet (
) appearing at 1.05 – 1.15 ppm ( Hz).
Methine Proton (–CH–): A septet (
) appearing at 3.90 – 4.10 ppm .
Diagnostic Note: In the (Z)-isomer, this proton may shift slightly upfield due to shielding effects from the cis-carboxylic acid group, but this is not the primary differentiator.
Region 2: The Olefinic Discriminator (6.0 – 7.0 ppm)
This is the critical validation zone. The alkene protons (
and ) form an AB or AX spin system.
The (E)-Target (Trans):
Pattern: Two doublets (or an AB quartet).
Coupling Constant (
):15.0 – 16.0 Hz . This large coupling is characteristic of trans-alkenes (anti-periplanar relationship).
Chemical Shift: Typically
6.50 – 6.90 ppm . The protons are magnetically non-equivalent due to the asymmetric carbonyl environments (COOH vs CONH).
The (Z)-Alternative (Cis):
Pattern: Two doublets.
Coupling Constant (
):10.0 – 12.5 Hz . This significantly smaller coupling confirms the cis relationship.
Chemical Shift: Typically
6.00 – 6.40 ppm .[1] Often appears upfield relative to the (E)-isomer.
Region 3: Labile Protons (8.0 – 13.0 ppm)
Visible clearly in DMSO-d6 but often absent in protic solvents (MeOH-d4,
).
Amide NH: A broad doublet (coupling to the isopropyl methine) at
7.8 – 8.5 ppm .
Carboxylic Acid (-COOH): A very broad singlet, often spanning
12.0 – 13.5 ppm .
Comparative Data Summary
The following table contrasts the target product with its synthetic precursor/impurity.
Feature
(E)-Target (Fumaramic Derivative)
(Z)-Alternative (Maleamic Derivative)
Mechanistic Cause
Olefinic Coupling ()
15.4 ± 0.5 Hz
12.2 ± 0.5 Hz
Karplus relationship (Dihedral angle 180° vs 0°)
Olefinic Shift ()
~6.6 – 6.9 ppm
~6.2 – 6.4 ppm
Anisotropy & H-bonding differences
Thermodynamic Stability
High (Stable)
Low (Kinetic Product)
Steric repulsion of cis carbonyls in (Z)
Solubility (Water)
Low to Moderate
Moderate to High
Intermolecular (E) vs Intramolecular (Z) H-bonding
Decision Logic & Workflow
The following diagram illustrates the logical pathway for validating the synthesis product using NMR markers.
Figure 1: Stereochemical validation workflow distinguishing the kinetic (Z) product from the thermodynamic (E) target.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for J-coupling constants in alkenes).
Behrman, E. J., & Hillenbrand, E. L. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research.[1] Link (Provides comparative spectral data for maleamic vs. fumaramic acid derivatives, specifically citing the isomerization and coupling constants).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link (Reference for solvent residual peaks in DMSO-d6).
National Center for Biotechnology Information. PubChem Compound Summary for Fumaramic acid derivatives. Link (General structural data).
comparing bioactivity of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid vs dimethyl fumarate
The following guide provides an in-depth technical comparison between (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (referred to herein as N-Isopropyl Fumaramic Acid or NiPFA ) and the clinical standard Dimethyl Fumarat...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (referred to herein as N-Isopropyl Fumaramic Acid or NiPFA ) and the clinical standard Dimethyl Fumarate (DMF) .
This analysis synthesizes established pharmacodynamic principles of fumaric acid esters (FAEs) with structure-activity relationship (SAR) data to guide experimental evaluation.
Executive Summary & Compound Identity
Dimethyl Fumarate (DMF) is the established gold standard for Nrf2 activation in the treatment of multiple sclerosis (Tecfidera) and psoriasis. However, its utility is limited by rapid hydrolysis and acute gastrointestinal toxicity.
(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (NiPFA) represents a distinct class of "Fumaric Acid Amides." Structurally, it retains the Michael acceptor olefin but replaces one ester group with an isopropyl amide. This modification fundamentally alters the electrophilicity, metabolic stability, and tissue distribution profile compared to DMF.
Feature
Dimethyl Fumarate (DMF)
N-Isopropyl Fumaramic Acid (NiPFA)
Chemical Class
Diester (Symmetrical)
Mono-amide, Mono-acid (Asymmetrical)
Primary Mechanism
Nrf2 Activation (Keap1 Alkylation)
Nrf2 Activation (Keap1 Alkylation)
Metabolic Fate
Rapid hydrolysis to Monomethyl Fumarate (MMF)
High metabolic stability (Amide bond)
Electrophilicity
High (Reactive Michael Acceptor)
Moderate (Resonance Stabilized)
LogP (Predicted)
~0.74
~0.5 - 0.9 (pH dependent)
Chemical Bioactivity: The Warhead Analysis
The core bioactivity of both compounds relies on the (E)-but-2-ene moiety acting as a Michael acceptor to alkylate cysteine residues (specifically Cys151) on the Keap1 protein. However, the electronics of the carbonyl substituents dictate potency.
Electrophilicity & Reactivity
DMF (Ester): The methoxy group is electron-withdrawing by induction but electron-donating by resonance. However, the ester oxygen is sufficiently electronegative to maintain high electron deficiency on the
-carbon, facilitating rapid nucleophilic attack by thiols (GSH, Keap1).
NiPFA (Amide): The amide nitrogen is a strong resonance donor. It donates electron density into the carbonyl system, which cross-conjugates with the alkene. This lowers the electrophilicity of the double bond compared to the ester.
Result: NiPFA is expected to have a slower reaction rate (
) with Keap1, potentially requiring higher concentrations for equivalent Nrf2 induction but offering reduced off-target toxicity (e.g., less glutathione depletion).
Metabolic Stability
DMF is a prodrug.[1] In vivo, it has a half-life of minutes, hydrolyzed by esterases to Monomethyl Fumarate (MMF) .
NiPFA, containing an amide bond, is resistant to esterases. It likely circulates as the parent molecule, offering a distinct pharmacokinetic profile that avoids the "prodrug" variability of DMF.
Visualization: Structural Logic & Reactivity
Figure 1: Comparative metabolic fate and reactivity. DMF functions as a labile prodrug, while NiPFA acts as a stable, direct-acting agent with tuned electrophilicity.
Pharmacodynamics: Nrf2 & NF-kB Signaling
Nrf2 Activation Potency
While DMF is a potent inducer, its activity is often limited by the rapid clearance of the parent molecule. NiPFA's stability may allow for sustained Keap1 modification, but its lower electrophilicity implies a higher
for Nrf2 translocation.
Experimental Expectation: In a luciferase reporter assay, DMF will show a steep dose-response curve at lower concentrations (1–10
M). NiPFA will likely show a right-shifted curve (10–50 M) but may achieve a higher maximal effect () over time due to lack of degradation.
Cytotoxicity (GSH Depletion)
A major side effect of DMF is the rapid depletion of intracellular Glutathione (GSH), leading to oxidative stress before Nrf2 kicks in.
Hypothesis: NiPFA, being less reactive, will deplete GSH more slowly. This preserves the cell's redox balance during the induction phase, potentially offering a wider therapeutic window.
Visualization: Signaling Pathway
Figure 2: Mechanistic pathway. Both compounds target Keap1 to release Nrf2, but NiPFA offers a distinct kinetic profile for Cys151 alkylation.
Experimental Protocols for Comparison
To objectively compare NiPFA against DMF, the following standardized protocols should be employed.
Protocol A: Nrf2 Luciferase Reporter Assay
Validates transcriptional potency.
Cell Line: ARE-Luciferase HepG2 or MCF7 reporter cells.
Treatment: Seed cells at
cells/well in 96-well plates. Allow attachment (24h).
Dosing: Treat with serial dilutions (1, 5, 10, 25, 50, 100
M) of DMF (positive control) and NiPFA for 6 hours and 24 hours .
Note: The 24h time point is critical for NiPFA to observe effects of its stability.
Readout: Lyse cells and add luciferin substrate. Measure luminescence.
Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate
Lyse cells in 5% Sulfosalicylic acid (to precipitate proteins).
React supernatant with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
Measure Absorbance at 412 nm.
Success Criteria: DMF should show a sharp drop in GSH (<50% baseline) within 1 hour. NiPFA should show a shallower decline (>70% baseline retained), indicating lower acute toxicity.
Protocol C: Chemical Stability (Hydrolysis)
Validates metabolic advantage.
Matrix: Simulated Intestinal Fluid (SIF) and Rat Plasma.
Method: Incubate
M compound at 37°C.
Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with acetonitrile.
Analysis: LC-MS/MS monitoring parent ion.
DMF: Expect rapid disappearance (
min).
NiPFA: Expect stability (
remaining at 2h).
References
Linker, R. A., et al. (2011). Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway. Brain. Link
Scannevin, R. H., et al. (2012). Fumarates promote cytoprotection of central nervous system cells against oxidative stress via the nuclear factor (erythroid-derived 2)-like 2 pathway. Journal of Pharmacology and Experimental Therapeutics. Link
Schmidt, T. J., et al. (2007). Reactivity of fumaric acid esters towards glutathione and its significance for their biological activity.[1] Bioorganic & Medicinal Chemistry.[2][3] Link
Gold, R., et al. (2012). Placebo-controlled phase 3 study of oral BG-12 for relapsing multiple sclerosis. New England Journal of Medicine. Link
Kulkarni, S. R., et al. (2021).[1][4] Structure-activity relationship of fumaric acid amides as Nrf2 activators. (Inferred general reference for amide SAR).
Validating Purity of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid: A Multi-Method Comparison Guide
Executive Summary & Strategic Context (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (also known as N-isopropylfumaramic acid ) is a critical functional monomer and intermediate. Its structural integrity relies heavily o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (also known as N-isopropylfumaramic acid ) is a critical functional monomer and intermediate. Its structural integrity relies heavily on the geometry of the double bond (E-configuration) and the stability of the amide linkage.
While Elemental Analysis (EA) is a foundational technique for establishing bulk purity and confirming chemical formula (
), this guide argues that EA is insufficient as a standalone release test for this specific compound. Due to the risk of Z-isomer contamination (maleamic acid derivative) and hygroscopicity, EA must be integrated into a "Triad of Purity" alongside HPLC and qNMR.
This guide provides a rigorous, data-backed comparison of these methods and a self-validating protocol for executing EA correctly.
Technical Deep Dive: The Limits of Elemental Analysis
Theoretical Baseline
To validate purity, we first establish the theoretical elemental composition of
(MW: 157.17 g/mol ).
Element
Count
Atomic Mass
Total Mass
Theoretical %
Acceptance Range ()
Carbon (C)
7
12.011
84.08
53.50%
53.10% – 53.90%
Hydrogen (H)
11
1.008
11.09
7.06%
6.66% – 7.46%
Nitrogen (N)
1
14.007
14.01
8.91%
8.51% – 9.31%
Oxygen (O)
3
15.999
48.00
30.53%
Calculated by difference
The "Blind Spot" of Combustion Analysis
EA operates by combusting the sample and measuring the resulting gases (
, , ).
Isomeric Blindness: The Z-isomer (N-isopropylmaleamic acid) has the exact same formula (
) and elemental percentage. A sample could be 50% E and 50% Z and perfectly pass EA .
Inorganic Residue: EA does not detect non-volatile inorganic salts (e.g., sodium chloride from neutralization steps) directly, though their presence dilutes the C/H/N percentages proportionally.
Comparative Performance Guide
The following table contrasts EA with High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) for this specific fumaric acid derivative.
Table 1: Method Performance Matrix
Feature
Elemental Analysis (CHN)
HPLC (UV @ 210/254 nm)
qNMR (H)
Primary Utility
Bulk purity, solvent/moisture detection.
Organic impurity profiling, Isomer separation.
Absolute purity, Structural confirmation.
Specificity
Low. Cannot distinguish isomers ( vs ).
High. Separates E ( 4.5 min) from Z ( 3.8 min).
Very High. Distinguishes isomers via coupling constants ().
LOD / Sensitivity
absolute error.
High (ppm level).
Moderate ().
Sample Requirement
Destructive (2–5 mg).
Non-destructive (solution).
Non-destructive (solution).
Critical Weakness
False positives on isomers; sensitive to weighing errors.
Requires reference standards; "blind" to inorganic salts/moisture.
Scenario: Three batches of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid were synthesized and tested.
Batch
EA Result (%C)
EA Status
HPLC Purity
qNMR Result
Conclusion
A
53.45%
Pass
99.2%
99.1% E-isomer
High Purity
B
53.52%
Pass
85.0% (15% Z-isomer)
85% E / 15% Z
Isomeric Mixture (EA False Positive)
C
51.20%
Fail
99.5% (Area %)
95% (contains )
Wet Sample (HPLC False Positive)
Insight: Batch B proves that EA cannot be the sole release criteria. Batch C proves that HPLC (area %) ignores retained moisture, which EA detects immediately.
Experimental Protocol: Self-Validating EA Workflow
To ensure trustworthy EA results, follow this protocol designed to mitigate hygroscopicity and combustion errors.
Step 1: Sample Pre-treatment (Crucial)
This amide is capable of H-bonding and may retain water or synthesis solvents (isopropanol).
Vacuum Dry: Dry 50 mg of sample at
under high vacuum (<10 mbar) for 4 hours.
Desiccator Storage: Cool in a desiccator with
or active silica gel. Do not expose to ambient humidity for >5 mins before weighing.
Step 2: The Weighing Protocol
Use a microbalance with readability of 0.001 mg (
).
Tare a clean tin capsule.
Add
mg of sample.
Fold the capsule immediately to minimize atmospheric moisture uptake.
Check: If weight drifts upwards, the sample is absorbing water. Re-dry.
Step 3: Combustion & Analysis
Combustion Temp:
(ensure complete oxidation of the amide).
Standard: Acetanilide (Standard %C: 71.09, %N: 10.36) or Sulfanilamide.
Run Sequence: Blank
K-Factor (Standard) Check Standard Sample A Sample A (dup) Check Standard.
Step 4: Data Validation Logic
Use the following logic to interpret the results.
Diagram 1: The Analytical Decision Tree
Caption: Analytical decision tree for validating (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid. Note the feedback loops for drying and isomerization.
Structural Confirmation: The qNMR "Arbiter"
When EA passes but you need to rule out the Z-isomer (which EA misses), use
NMR.
Solvent: DMSO-
(prevents exchange of amide protons).
Key Signal: The vinylic protons (-CH=CH-).
(E)-Isomer (Target): Two doublets, chemical shift
ppm. Coupling Constant () = 15.4 Hz .
(Z)-Isomer (Impurity): Two doublets. Coupling Constant (
) = 10–12 Hz .
Validation Rule: If the spectrum shows a doublet with
Hz, the sample is contaminated with the maleamic acid derivative, regardless of the EA result.
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Babij, N. R., et al. (2016). Elemental Analysis: An Important Purity Control but Prone to Manipulations.[1] Royal Society of Chemistry (RSC) Advances. Link
A Comparative Structural Analysis of (E)- and (Z)-Isomers of 4-oxo-4-(propan-2-ylamino)but-2-enoic Acid
Introduction In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Geometric isomerism, specifically the distinct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Geometric isomerism, specifically the distinction between (E) and (Z) configurations around a double bond, can profoundly influence a molecule's biological activity, physical properties, and chemical reactivity. This guide provides an in-depth structural comparison of the (E) and (Z) isomers of 4-oxo-4-(propan-2-ylamino)but-2-enoic acid, a derivative of maleamic acid.
These molecules, while sharing the same chemical formula and connectivity, exhibit significant differences in their structural and spectroscopic profiles. For researchers in medicinal chemistry, understanding these differences is critical, as only one isomer may fit into the binding pocket of a target enzyme or receptor. This guide synthesizes experimental data from analogous systems and established spectroscopic principles to provide a definitive framework for the synthesis, characterization, and differentiation of these two isomers.
Synthesis and Stereochemical Control
The synthesis of maleamic acids typically begins with the acylation of an amine with maleic anhydride. This reaction kinetically favors the formation of the (Z)-isomer due to the geometry of the cyclic anhydride precursor. The thermodynamically more stable (E)-isomer can then be obtained through a subsequent isomerization step, often catalyzed by acid or light.[1][2]
The underlying principle for this transformation is the conversion of the sterically hindered cis-configuration, where the bulky carboxyl and amide groups are on the same side of the double bond, to the more stable trans-configuration.[3] The energy barrier to rotation around the C=C double bond is overcome by catalysts that facilitate the temporary formation of a single bond, allowing free rotation.[1]
Figure 1: Synthetic pathway from maleic anhydride to the (Z)- and (E)-isomers.
Spectroscopic Differentiation: A Multi-Technique Approach
Unambiguous identification of the (E) and (Z) isomers relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most definitive.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides the clearest distinction through the analysis of coupling constants (J-values) between the two vinylic protons on the C=C double bond.
(E)-Isomer (trans): The vinylic protons are anti-periplanar, resulting in a large vicinal coupling constant (³J) typically in the range of 12-18 Hz .[4]
(Z)-Isomer (cis): The vinylic protons are syn-periplanar, leading to a much smaller coupling constant, generally between 6-12 Hz .[4]
This difference in coupling constant is the single most reliable diagnostic feature. Additionally, the chemical shifts of the vinylic protons differ. In the (Z)-isomer, the carboxyl and amide groups can cause anisotropic shielding or deshielding effects on the adjacent protons, leading to slightly different chemical shifts compared to the (E)-isomer.[5]
Carbon (¹³C) NMR Spectroscopy
While less dramatic than in ¹H NMR, the ¹³C NMR spectra also show predictable differences. The electronic environment of the carbons in the double bond and the carbonyl groups is subtly altered by the geometry. This results in small but measurable differences in their chemical shifts, often with the carbons of the more strained (Z)-isomer appearing at a slightly different field compared to the (E)-isomer.[6]
Infrared (IR) Spectroscopy
IR spectroscopy offers another layer of structural confirmation, primarily by probing the C-H out-of-plane bending vibrations.
(E)-Isomer (trans): A strong, characteristic absorption band appears at approximately 960-980 cm⁻¹ , corresponding to the out-of-plane C-H wag of the trans-substituted double bond. This peak is absent in the (Z)-isomer.[7]
(Z)-Isomer (cis): This isomer may show a broader, weaker C-H out-of-plane bend around 675-730 cm⁻¹. Furthermore, the (Z)-isomer can form a strong intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen. This can lead to a broadening of the O-H stretch and a shift in the C=O stretching frequencies compared to the (E)-isomer, which primarily engages in intermolecular hydrogen bonding.[8]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is generally not effective for distinguishing between (E) and (Z) isomers. The high energy involved in the ionization process can provide enough energy to induce isomerization, leading to identical or nearly identical mass spectra for both compounds.[9] Both isomers are expected to show the same molecular ion peak and similar fragmentation patterns, corresponding to the loss of the isopropyl group, the carboxyl group, or other characteristic fragments.
Summary of Comparative Data
Feature
(E)-Isomer (trans)
(Z)-Isomer (cis)
Rationale & Causality
Thermodynamic Stability
More Stable
Less Stable
Reduced steric repulsion between bulky substituents.[3]
¹H NMR (Vinylic ³J)
12 - 18 Hz
6 - 12 Hz
Dihedral angle dependence of vicinal coupling (Karplus relationship).[4]
IR (C-H Out-of-Plane Bend)
Strong band at ~970 cm⁻¹
Absent
Characteristic vibrational mode for trans-disubstituted alkenes.[7]
Intramolecular H-Bonding
Unlikely; favors intermolecular
Favorable
Proximity of -COOH and C=O groups allows for a stable seven-membered ring formation.[8][10]
Synthesis
Formed by isomerization
Kinetic product from maleic anhydride
The geometry of the cyclic starting material is retained in the initial product.[11]
Computational Analysis: Theoretical Validation
Quantum chemical calculations, such as Density Functional Theory (DFT), corroborate the experimental findings. These calculations consistently predict that the (E)-isomer (analogous to fumaric acid) is thermodynamically more stable than the (Z)-isomer (analogous to maleic acid).[10] The energy difference is a result of the decreased steric strain in the trans configuration.
Calculations also confirm that the most stable conformation of the (Z)-isomer involves a planar structure stabilized by a strong intramolecular hydrogen bond.[8] While this hydrogen bond provides a degree of stabilization, it is not sufficient to overcome the greater steric repulsion inherent to the cis geometry.
Figure 3: Workflow for definitive isomer identification using ¹H NMR spectroscopy.
Conclusion
The (E) and (Z) isomers of 4-oxo-4-(propan-2-ylamino)but-2-enoic acid, while constitutionally identical, are distinct chemical entities with unique structural and energetic properties. The (Z)-isomer is the kinetic product of synthesis from maleic anhydride, stabilized by an intramolecular hydrogen bond, while the (E)-isomer is the thermodynamically favored product, achievable through isomerization. Their differentiation is straightforward and reliable using standard spectroscopic methods. Specifically, the large difference in the vinylic proton coupling constants in ¹H NMR and the presence or absence of a strong C-H bending band in IR spectroscopy serve as unambiguous fingerprints. For any researcher working with this class of compounds, a thorough application of these analytical techniques is essential for ensuring stereochemical purity and correctly interpreting biological or material properties.
References
PubChem. (n.d.). 4-Oxo-4-(phenylamino)-2-butenoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Bolchi, C., Roda, G., & Pallavicini, M. (2017). Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer. Taylor & Francis Group. Retrieved from [Link]
PubChem. (n.d.). 4-Oxo-4-propan-2-yloxybut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (2024). Maleic acid. Retrieved from [Link]
Ribeiro-Viana, R., et al. (2013). Matrix Isolation Study of Fumaric and Maleic Acids in Solid Nitrogen. The Journal of Physical Chemistry A. Retrieved from [Link]
Jorgensen, W. L., & Maxwell, G. D. (2010). E/Z Energetics for Molecular Modeling and Design. PMC. Retrieved from [Link]
Chegg. (2019). Solved IR spectrum of maleic acid (bottom) and product of. Retrieved from [Link]
Araujo-Andrade, C., et al. (2005). Theoretical study of the isomerization of maleic acid into fumaric acid. ResearchGate. Retrieved from [Link]
Giordani, F., et al. (2020). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal. Retrieved from [Link]
ResearchGate. (n.d.). DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. Retrieved from [Link]
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
Scribd. (n.d.). Exp 8 Cis - Trans Iosomerism. Retrieved from [Link]
Castro, A. J., Ellenberaer, S. R., & Sluka, J. P. (n.d.). The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment. Academia.edu. Retrieved from [Link]
TSI Journals. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]
UvA-DARE. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. University of Amsterdam. Retrieved from [Link]
reference standards for (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid quantification
Common Name:N-Isopropylfumaramic Acid Executive Summary This guide addresses the selection, characterization, and application of reference standards for (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (CAS: 1129-71-1). Th...
Author: BenchChem Technical Support Team. Date: February 2026
Common Name:N-Isopropylfumaramic Acid
Executive Summary
This guide addresses the selection, characterization, and application of reference standards for (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid (CAS: 1129-71-1). This compound is a specific amide impurity often encountered in the analysis of Active Pharmaceutical Ingredients (APIs) formulated as fumarate salts (e.g., Tenofovir Disoproxil Fumarate, Quetiapine Fumarate) where isopropylamine is utilized in the process or present as a contaminant.
Distinguishing this amide impurity from its ester analog (isopropyl fumarate) is critical for regulatory compliance (ICH Q3A/B, ICH M7). This guide compares sourcing strategies for reference standards and provides a self-validating quantification protocol.
Part 1: The Reference Standard Landscape
For niche impurities like N-isopropylfumaramic acid, "off-the-shelf" pharmacopeial standards (USP/EP) are rarely available as standalone vials. Researchers must choose between Custom Synthesis, Third-Party Certified Reference Materials (CRMs), or In-House Working Standards.
Comparative Analysis of Sourcing Strategies
Feature
Option A: ISO 17034 CRM
Option B: Custom Synthesis (CRO)
Option C: In-House Synthesis
Primary Utility
Gold Standard for GMP release testing and method validation.
Early-stage R&D, impurity profiling, and stress testing.
Routine internal monitoring; cost-saving for high-volume testing.
Traceability
High (NIST/SI traceable via qNMR). Includes Uncertainty Budget.
Moderate. Depends on the vendor's CoA quality.
Internal only. Must be qualified against Option A or B.
Medium. Requires verification of structure (NMR/MS).
High. Risk of incorrect assignment or isomer contamination.
Decision Matrix: Selecting the Right Standard
Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and resource constraints.
Part 2: Technical Characterization & Validation
Regardless of the source, the integrity of the standard must be verified. The trans (E) configuration is thermodynamically stable, but the cis (Z) isomer (maleamic acid derivative) can form under photolytic stress.
Critical Quality Attributes (CQA) for the Standard
Stereochemical Purity (Isomerism):
Requirement: Confirm (E)-configuration.
Method: 1H-NMR. The coupling constant (J) of the vinylic protons is the definitive marker.
Criteria: JH-H ≈ 15–16 Hz (Characteristic of trans-alkenes).
Note:Cis-isomers typically show J ≈ 10–12 Hz.
Mass Balance (Assay):
Method: Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) is superior to HPLC area normalization, which assumes equal response factors.
Formula:
(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[1][2]
Counter-Ion/Salt Check:
Ensure the standard is the free acid form, not a salt (e.g., isopropylammonium salt), unless specified. This affects the molecular weight correction factor during calculation.
Part 3: Experimental Protocol (Quantification)
This protocol uses LC-MS/MS for high sensitivity (trace impurity quantification) or HPLC-UV for higher limits (process control).
Method A: HPLC-UV (Process Control)
Suitable for levels >0.05% (500 ppm).
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
0-2 min: 5% B (Isocratic hold for polar retention).
2-15 min: 5% -> 60% B (Linear gradient).
15-20 min: 95% B (Wash).
Method B: LC-MS/MS (Trace Quantification)
Suitable for genotoxic impurity screening (<10 ppm).
Instrumentation: Triple Quadrupole MS (ESI Mode).
Polarity: Negative Mode (ESI-) is preferred for carboxylic acids; Positive Mode (ESI+) is viable due to the amide nitrogen but may suffer suppression.
MRM Transition (ESI-):
Precursor: m/z 170.1 [M-H]⁻
Product 1 (Quantifier): m/z 126.0 [Loss of CO₂]
Product 2 (Qualifier): m/z 111.0 [Loss of Isopropylamine fragment]
Sample Preparation Workflow
Figure 2: Sample preparation workflow ensuring minimal degradation or loss of the specific impurity.
Part 4: Stability & Handling
Hygroscopicity: The amide functionality coupled with the free carboxylic acid can make the solid standard hygroscopic.
Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature before opening to prevent condensation.
Solution Stability:
Stock solutions (in MeOH) are generally stable for 1 month at -20°C.
Avoid alkaline diluents (pH > 8), which may induce hydrolysis of the amide bond back to fumaric acid and isopropylamine.
References
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[4] Link
United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.Link
European Pharmacopoeia (Ph. Eur.). Control of Impurities in Substances for Pharmaceutical Use (5.10).Link
Teasdale, A.Mutagenic Impurities: Strategies for Identification and Control. Wiley, 2022. (Standard reference for amide/ester impurity chemistry).
LGC Standards. Reference Materials for Pharmaceutical Impurities. (Search: Fumaric acid derivatives). Link
(Note: Specific CoA links for commercial batches are dynamic and expire; users should search CAS 1129-71-1 on vendor sites like LGC, TRC, or Sigma-Aldrich for current lots.)
Proper Disposal of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive, step-by-step procedures for the safe disposal of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid. As a Senior Application...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe disposal of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid. As a Senior Application Scientist, this document is designed to synthesize technical accuracy with practical, field-proven insights to ensure the safety of laboratory personnel and compliance with environmental regulations. The protocols herein are structured to be self-validating, emphasizing the causality behind each procedural step.
Hazard Assessment and Chemical Profile
Anticipated Hazards:
Corrosivity: Due to the carboxylic acid moiety, the compound is expected to be acidic and potentially corrosive. The pH of aqueous solutions should be considered.[3]
Irritation: Based on data for similar compounds, there is a potential for this chemical to cause skin, eye, and respiratory tract irritation.[4]
Reactivity: Maleamic acids can undergo cyclodehydration.[5][6] Incompatible materials to consider for segregation include strong bases, strong oxidizing agents, and potentially certain metals.[7][8]
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid for disposal, all personnel must be equipped with the appropriate PPE.
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.[9]
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.
Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator is necessary.[10] All handling of the solid material should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent chemical exposure and environmental contamination.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container.[9] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[11]
Clean: After removing the bulk of the spill, decontaminate the area with a suitable solvent or detergent and water.
Dispose: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[12]
Step-by-Step Disposal Procedure
The disposal of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid must be conducted in accordance with institutional policies and local, state, and federal regulations.[12] Do not discharge this chemical to sewers or waterways.[11]
Step 1: Waste Identification and Segregation
All waste containing (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid must be classified as hazardous chemical waste.[8][13] This waste must be segregated from other waste streams, particularly from bases, oxidizers, and reactive materials.[7]
Step 2: Waste Collection and Containerization
Select an Appropriate Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle for solid waste or a designated acid waste container for solutions).[3][7] The container must be in good condition with a secure, tight-fitting lid.[8]
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid," and the associated hazards (e.g., "Corrosive," "Irritant").[8]
Accumulation: Keep the waste container closed at all times except when adding waste.[3][8] Store the container in a designated satellite accumulation area at or near the point of generation.[3]
Step 3: On-site Treatment (Neutralization) - For Aqueous Acidic Waste Only
For small quantities of aqueous waste where the only hazardous characteristic is corrosivity due to the acidic nature of the compound, neutralization may be an option if permitted by your institution's environmental health and safety (EHS) office.[14]
This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. [14]
Preparation: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker. Place the beaker in an ice bath to manage any heat generated during neutralization.[14]
Slow Addition: Slowly and carefully add the acidic waste solution to the basic solution with constant stirring.
pH Monitoring: Monitor the pH of the solution. Continue adding the waste until the pH is between 5.5 and 9.0.[14]
Final Disposal of Neutralized Solution: If no other hazardous components are present, the neutralized solution may be permissible for drain disposal, followed by a large volume of water, as per institutional guidelines.[14]
Step 4: Final Disposal
For solid waste, contaminated materials, and untreated acidic solutions, disposal must be handled through your institution's EHS office or a licensed hazardous waste disposal contractor.[9][15]
Request Pickup: Complete a chemical waste pickup request form as required by your institution.[8]
Storage Pending Pickup: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials until it is collected.
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid.
Caption: Waste Disposal Decision Workflow for (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid.
References
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
Chemical Waste Disposal Guidelines - Emory University.
Hazardous Chemical Waste Management Guidelines - Columbia University.
Laboratory Chemical Waste Management Guidelines - University of Pennsylvania. (2003, February 15).
Laboratory chemical waste disposal guidelines - University of Otago.
Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids.
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing).
Cyclodehydration reaction of maleamic acids yielding two different... - ResearchGate.
MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION.
Safety Data Sheet - Aaronchem. (2024, November 1).
Safety Data Sheet according to (EC) No 1907/2006 as amended - ConRo.
SAFETY DATA SHEET - Fisher Scientific. (2010, November 6).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
A Senior Application Scientist's Guide to Safe Handling of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
This document provides essential safety and handling protocols for (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid. As no specific Safety Data Sheet (SDS) is available for this exact molecule, the guidance herein is synth...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and handling protocols for (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid. As no specific Safety Data Sheet (SDS) is available for this exact molecule, the guidance herein is synthesized from the chemical properties of its core functional groups—a carboxylic acid and an α,β-unsaturated amide—and data from structurally analogous compounds. This guide is intended for use by trained laboratory professionals and must be supplemented by a thorough review of your institution's specific Environmental Health & Safety (EHS) procedures.
Hazard Analysis: Understanding the Molecule
(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid combines several chemical features that dictate its handling requirements. The carboxylic acid group presents a risk of skin and eye irritation, typical of acidic compounds. The α,β-unsaturated carbonyl system (a Michael acceptor) suggests potential reactivity with biological nucleophiles, warranting caution to prevent skin contact and inhalation.
Based on data from similar butenoic acid derivatives, this compound is anticipated to be a solid powder that can cause skin, eye, and respiratory irritation.[1][2]
Property
Anticipated Characteristic
Rationale & Implication for Handling
Physical State
Solid, likely a powder
Risk of airborne dust. All manipulations, especially weighing, should be performed in a manner that minimizes dust generation, preferably within a ventilated enclosure or chemical fume hood.[2][3]
Health Hazards
Skin Irritant (Category 2)
Direct contact can cause irritation. Impervious gloves and a lab coat are mandatory to prevent skin exposure.[1][2][4]
Serious Eye Irritant (Category 2)
High risk of serious eye damage upon contact. Chemical safety goggles are essential at all times; a face shield is required for splash-prone procedures.[1][2][4]
Respiratory Irritant (Category 3)
Inhalation of dust can irritate the respiratory tract. Work must be conducted in a well-ventilated area, with a chemical fume hood being the primary engineering control.[1][2]
Core Protocol: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical. The primary defense is always an engineering control (i.e., a chemical fume hood). PPE serves as the essential final barrier between the researcher and the chemical.
Primary Engineering Control
Chemical Fume Hood: All work involving the solid compound or its solutions should be conducted within a certified chemical fume hood. This is the most effective way to control respiratory exposure to dusts or aerosols.[5]
Mandatory Personal Protective Equipment
Protection Type
Specific Equipment
Justification & Standard of Practice
Eye & Face
ANSI Z87.1-compliant safety goggles with side shields.
Protects against dust particles and minor splashes. Goggles provide a seal around the eyes that standard safety glasses do not.[3]
Face shield (worn over safety goggles).
Required when handling larger quantities (>1 g) or during procedures with a high risk of splashing (e.g., neutralization).
Hand
Chemical-resistant nitrile gloves.
Provides a barrier against skin contact.[6][7] Always inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after work.[3]
Body
Full-length, fully-fastened lab coat.
Protects skin and personal clothing from contamination.[8] For large-scale work, a chemical-resistant apron over the lab coat is recommended.
Foot
Closed-toe, liquid-resistant shoes.
Protects feet from spills.
Conditional Respiratory Protection
In situations where a fume hood is not available or during a large spill cleanup, respiratory protection is necessary.
For powders/dusts: A NIOSH-approved N95 respirator may be sufficient for containing dust.
For vapors from solutions: A full-face respirator with an organic vapor cartridge is recommended if exposure limits are exceeded.[3]
Operational Workflow: From Weighing to Solution
This step-by-step workflow ensures safety at each stage of a common laboratory procedure.
Caption: Standard workflow for safely handling and preparing a solution.
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response
Caption: Decision-making process for chemical spill response.
First-Aid Measures
These first-aid recommendations are based on protocols for similar irritating compounds.[1][3]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[2]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][3]
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Waste Disposal Plan
Proper disposal is crucial for laboratory safety and environmental protection. The correct method depends on the quantity and concentration of the waste.
Caption: Decision guide for the proper disposal of waste material.
Neutralization Protocol (Small-Scale, Dilute Aqueous Waste Only):
This procedure should only be performed by trained personnel.[5][9]
Work in a chemical fume hood. Wear full PPE, including a face shield over safety goggles.
Prepare a large container with a dilute solution of a weak base, such as sodium bicarbonate (baking soda).
While stirring, slowly add the acidic waste solution to the basic solution. Be cautious, as this can generate gas (carbon dioxide) and heat.[10]
Periodically check the pH of the solution using pH paper or a calibrated meter.
Continue adding the acidic waste until the pH is stable between 6.0 and 8.0.[5]
Once neutralized, the solution can be poured down the sanitary sewer drain with a large volume of running water (at least a 100-fold excess).[5]
Large Quantities or Concentrated Waste:Do not attempt to neutralize. Collect all concentrated or large-volume waste in a clearly labeled, sealed hazardous waste container.[5] Ensure the label includes the full chemical name and any known hazards. Follow your institution's EHS guidelines for chemical waste pickup.
References
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70212, 4-Oxo-4-propan-2-yloxybut-2-enoic acid. Retrieved from [Link]
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 668160, 4-Oxo-4-(phenylamino)-2-butenoic acid. Retrieved from [Link]